Gp91 ds-tat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C98H190N50O22S |
|---|---|
Molecular Weight |
2453.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)142-61(29-18-44-130-97(119)120)81(162)137-59(27-16-42-128-95(115)116)80(161)141-64(32-34-69(103)152)84(165)144-65(72(104)153)46-49(2)3)147-85(166)62(30-19-45-131-98(121)122)143-89(170)71(51(5)150)148-86(167)66(47-149)145-87(168)67(48-171)146-82(163)60(28-17-43-129-96(117)118)138-77(158)56(24-13-39-125-92(109)110)135-78(159)57(25-14-40-126-93(111)112)139-83(164)63(31-33-68(102)151)140-79(160)58(26-15-41-127-94(113)114)136-76(157)55(23-12-38-124-91(107)108)134-75(156)54(22-8-10-36-100)133-74(155)53(21-7-9-35-99)132-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,154)(H,133,155)(H,134,156)(H,135,159)(H,136,157)(H,137,162)(H,138,158)(H,139,164)(H,140,160)(H,141,161)(H,142,169)(H,143,170)(H,144,165)(H,145,168)(H,146,163)(H,147,166)(H,148,167)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)/t50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1 |
InChI Key |
XSOIEAKWPXDKLM-OALAUQGLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Gp91 ds-tat Peptide
This technical guide provides a comprehensive overview of the this compound peptide, a widely used research tool for inhibiting NADPH oxidase 2 (Nox2). It details the peptide's core structure, mechanism of action, and applications in various experimental models, presenting quantitative data and detailed protocols for its use.
Core Structure and Composition
The this compound peptide is a chimeric, cell-permeable peptide designed to selectively inhibit the assembly of the Nox2 enzyme complex.[1][2] Its structure consists of two key functional domains:
-
A Docking Sequence from Gp91phox: This segment is derived from the cytosolic loop of gp91phox (also known as Nox2), the catalytic subunit of the NADPH oxidase complex. It specifically mimics the binding site for the cytosolic subunit p47phox.[1][3]
-
A Cell-Penetrating Peptide (CPP): To facilitate entry into cells, the gp91phox sequence is conjugated to a peptide derived from the human immunodeficiency virus (HIV) TAT (trans-activator of transcription) protein.[4][5][6] This TAT sequence allows the peptide to efficiently cross the plasma membrane.
The most commonly cited amino acid sequence for this compound is:
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH2 [4][7]
A shorter variant, lacking the N-terminal Tyrosine and Glycine residues, also exists.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Full Sequence | H-YGRKKRRQRRRCSTRIRRQL-NH2 | [4][7] |
| Molecular Formula | C98H190N50O22S1 (for shorter variant) | [8] |
| Molecular Weight | 2,671.6 g/mol | [4] |
| Purity (Typical) | ≥95% by HPLC | [8] |
| Storage Conditions | Lyophilized at -20°C or below | [4][8] |
Mechanism of Action: Competitive Inhibition of Nox2 Assembly
This compound functions as a competitive inhibitor. By mimicking the p47phox docking site on gp91phox, it prevents the translocation and binding of the cytosolic p47phox subunit to the membrane-bound gp91phox.[3] This blockade is a critical step that prevents the final assembly of the functional NADPH oxidase 2 complex, thereby inhibiting the production of superoxide (O₂⁻) and subsequent reactive oxygen species (ROS).[9][10]
This targeted inhibition allows researchers to dissect the specific role of Nox2-derived ROS in various signaling pathways and disease pathologies, including cardiovascular disease, neuroinflammation, and metabolic disorders.[9][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various published studies.
Table 2: In Vitro Efficacy of this compound
| Experimental Model | Concentration | Effect | Reference |
| EGF-induced Cl⁻ current in ventricular myocytes | 500 nM | Inhibited 133 ± 20% of the induced current | [1] |
| Ang II-induced O₂⁻ in mouse aortic rings | Not specified | Completely inhibited superoxide production | [3] |
| PMA-activated human neutrophils | 100 µM | Reduced O₂⁻ production by 35% | [3] |
| Low Mg²⁺-induced Ca²⁺ oscillations (cortico-culture) | 5 µM | Decreased oscillation frequency from 2.9 to 0.6 peaks/min; reduced amplitude ~4-fold | [11] |
| Low Mg²⁺-induced ROS production (cortico-culture) | 5 µM | Reduced ROS production rate from 202% to 106% | [11] |
| High glucose-induced ROS in retinal endothelial cells | 5 µM | Ameliorated the increase in total ROS, LPOs, and iron levels | [9] |
Table 3: In Vivo Efficacy of this compound
| Animal Model & Condition | Dosage | Effect | Reference |
| Mice with Angiotensin II-induced hypertension | 10 mg/kg/day (IP) | Attenuated the increase in systolic blood pressure by 44% on day 7 | [3] |
| Rats with Kainic Acid-induced status epilepticus | 400 ng/kg (ICV) | Inhibited NOX activity by 55% (cortex) and 60% (hippocampus) | [11] |
| Rats with gas explosion-induced lung injury | 1 mg/kg (IP) | Alleviated lung injury markers | [12] |
| Obese Zucker rats with ischemic stroke (tMCAO) | 10 mg/kg (IV) | Reduced infarct size and mortality; improved vascular reactivity | [13] |
| Rats with ischemia/reperfusion injury | 20 µM (infusion) | Significantly decreased blood H₂O₂ concentration at reperfusion | [10] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful application of this compound. Below are protocols adapted from key studies.
In Vivo Angiotensin II-Induced Hypertension Model
This protocol is based on the methodology used to assess the effect of this compound on blood pressure in mice.[3]
Methodology:
-
Animal Model: C57Bl/6 mice.
-
Peptide/Drug Preparation: Prepare solutions of Angiotensin II (0.75 mg·kg⁻¹·d⁻¹), this compound (10 mg·kg⁻¹·d⁻¹), and a scrambled control peptide in a vehicle of 0.01 N acetic acid in saline.
-
Pump Implantation: Load Alzet osmotic minipumps with the prepared solutions. Surgically implant the pumps for intraperitoneal (IP) infusion.
-
Blood Pressure Measurement: Measure systolic blood pressure (SBP) via the tail-cuff method at baseline (day 0) and at subsequent time points (e.g., days 3, 5, and 7) post-implantation.
-
Data Analysis: Compare the SBP measurements between the different treatment groups (Vehicle, Ang II alone, Ang II + this compound, Ang II + scrambled peptide) using ANOVA with post-hoc tests for multiple comparisons.
In Vitro Neuronal Excitotoxicity Model
This protocol is adapted from studies investigating the neuroprotective effects of this compound on cultured neurons.[11]
Methodology:
-
Cell Culture: Use primary mixed cortico-cultures from rat embryos.
-
Pre-incubation: One hour prior to inducing epileptiform activity, treat the neuronal cultures with 5 µM this compound or a scrambled peptide control.
-
Induction of Epileptiform Activity: Induce excitotoxicity by replacing the normal culture medium with a medium lacking MgCl₂ (low magnesium model). This activates NMDA receptors.
-
Measurement of Calcium Oscillations: Use a calcium imaging assay (e.g., with Fura-2 AM) to record synchronized Ca²⁺ signaling in the neuronal culture before, during, and after treatment.
-
Measurement of ROS and Mitochondrial Health:
-
ROS: Use a fluorescent probe like dihydroethidium (DHE) to measure the rate of superoxide production.
-
Mitochondrial Membrane Potential (Δψm): Use a potentiometric dye like tetramethylrhodamine, ethyl ester (TMRE) to assess mitochondrial depolarization.
-
-
Data Analysis: Quantify the frequency and amplitude of Ca²⁺ peaks, the rate of ROS production, and changes in mitochondrial membrane potential. Compare results between control, low Mg²⁺, and low Mg²⁺ + this compound groups.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound | CRB1001119 | Biosynth [biosynth.com]
- 5. This compound, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 6. innopep.com [innopep.com]
- 7. NADPH Oxidase-Mediated Triggering of Inflammasome Activation in Mouse Podocytes and Glomeruli During Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Peptide 2 - 1 mg [anaspec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOX2 inhibitor gp91 ds -tat alleviated lung injury induced by gas explosion in rats [oher.com.cn]
- 13. researchgate.net [researchgate.net]
Gp91 ds-tat as a NOX2 inhibitor
An In-depth Technical Guide on Gp91ds-tat as a NOX2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NADPH oxidase 2 (NOX2) enzyme complex is a primary source of regulated reactive oxygen species (ROS) production in a variety of cell types, playing a critical role in both physiological and pathological processes. Dysregulation of NOX2 activity is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. Consequently, the development of specific NOX2 inhibitors is of significant therapeutic interest. Gp91ds-tat is a rationally designed chimeric peptide inhibitor that has emerged as a valuable tool for investigating the role of NOX2 and as a potential therapeutic agent. This document provides a comprehensive technical overview of Gp91ds-tat, including its mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols, and key signaling pathways.
Core Concepts: Mechanism of Action
Gp91ds-tat is a cell-permeable peptide designed to specifically inhibit the activation of the NOX2 enzyme complex. Its structure is a chimera of two functional domains:
-
The Inhibitory Domain (gp91ds) : This sequence (typically CSTRIRRQL) is derived from the B-loop of gp91phox (also known as NOX2), the catalytic subunit of the oxidase.[1] This region of gp91phox is the docking site for the cytosolic regulatory subunit, p47phox. By mimicking this docking sequence, the gp91ds peptide competitively inhibits the binding of p47phox to gp91phox.[1] This interaction is a critical, final step in the assembly and activation of the NOX2 complex.[1][2]
-
The Transduction Domain (-tat) : To facilitate entry into the cell, the inhibitory peptide is fused to a sequence derived from the HIV-1 trans-activator of transcription (Tat) protein (typically YGRKKRRQRRR).[3][4][5] This highly cationic peptide, known as a cell-penetrating peptide (CPP), allows the entire chimeric molecule to traverse the plasma membrane, likely through an endocytosis-mediated mechanism, and reach its intracellular target.[4][6][7]
By preventing the assembly of the functional oxidase, Gp91ds-tat effectively blocks the transfer of electrons from NADPH to molecular oxygen, thereby inhibiting the production of superoxide (O₂⁻) and subsequent ROS.[1][8]
Signaling Pathway of NOX2 Activation and Inhibition
The activation of the NOX2 complex is a multi-step process initiated by various stimuli. In its resting state, the catalytic core of the enzyme, a heterodimer of gp91phox (NOX2) and p22phox, is localized to the plasma or phagosomal membrane. The regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are located in the cytoplasm.[2] Upon stimulation (e.g., by cytokines or phorbol esters), p47phox is phosphorylated, leading to a conformational change that allows it to bind to both p22phox and gp91phox at the membrane, initiating the assembly of the active enzyme complex.[2][9] Gp91ds-tat intervenes at this critical assembly step.
Quantitative Data Presentation
The efficacy of Gp91ds-tat has been quantified across various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Inhibition of NOX2 Activity
| Cell/System Type | Stimulus | Gp91ds-tat Concentration | Outcome | Percent Inhibition | Reference |
| Polymorphonuclear Leukocytes | Phorbol 12-myristate 13-acetate (PMA) | 10-80 µM | Dose-dependent reduction in superoxide production | Up to 37 ± 7% | [10] |
| Human Neutrophils | Phorbol myristate acetate (PMA) | 50 µM | Reduction in O₂⁻ production | ~24% | [11] |
| Human Neutrophils | Phorbol myristate acetate (PMA) | 100 µM | Reduction in O₂⁻ production | ~35% | [11] |
| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blockade of Hcy-induced superoxide production | Significant | [3][8] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | Amelioration of increased total ROS | Significant | [8] |
| Rat Mesenteric Arterial SMCs | Chemerin | 1-3 µM | Inhibition of chemerin-induced ROS production | Significant | [8] |
| Aortic Rings (mouse) | Angiotensin II | 50 µM | Complete inhibition of Ang II-induced O₂⁻ levels | ~100% | [11] |
Table 2: In Vivo Efficacy in Disease Models
| Animal Model | Disease/Condition | Gp91ds-tat Dosage | Outcome | Key Result | Reference |
| Rat | Myocardial Ischemia/Reperfusion | 10 µM (perfused) | Reduced Infarct Size | 15 ± 1.4% (vs. 46 ± 2.1% in control) | [10] |
| Rat | Hindlimb Ischemia/Reperfusion | 4.1 mg/kg, IV | Reduced Blood H₂O₂ | Significant reduction | [10] |
| Rat | Hindlimb Ischemia/Reperfusion | 1.2 mg/kg | Increased Blood NO | Significant increase | [12] |
| Mouse | Angiotensin II-Induced Hypertension | 10 mg/kg/day, IP | Attenuated Systolic Blood Pressure | Significant reduction vs. Ang II alone | [13] |
| Rat | Kainic Acid-Induced Status Epilepticus | 400 ng/kg, ICV | Reduced NOX Catalytic Activity | 55% (cortex), 60% (hippocampus) | [14] |
| Rat | Gas Explosion-Induced Lung Injury | 1 mg/kg, IP | Reduced NOX2 Expression | Significant decrease | [15] |
| APP/PS1 Mice | Alzheimer's Disease Model | Not specified | Improved cerebrovascular and cognitive function | Stated effect | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving Gp91ds-tat.
Protocol 3.1: Measurement of Superoxide Production in Neutrophils
This protocol details the measurement of ROS from isolated leukocytes, a common cellular model for studying NOX2 activity.
Methodology:
-
Cell Isolation: Isolate polymorphonuclear leukocytes (neutrophils) from fresh whole blood (e.g., human or rat) using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated cells in a suitable buffer such as sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS). Perform a cell count and adjust the concentration to a working density (e.g., 5 x 10⁴ cells/well for a 96-well plate).[16]
-
Inhibitor Pre-incubation: Add Gp91ds-tat (or a scrambled peptide control) to the cell suspension at the desired final concentrations (e.g., 1 µM to 100 µM). Incubate for a period to allow for cell penetration (e.g., 15-60 minutes) at 37°C.[8]
-
Probe Addition: Add a ROS-sensitive probe. For superoxide, common choices include:
-
L-012 (Wako Chemical): A highly sensitive luminol analog. Use at a final concentration of ~400 µM.[16]
-
Lucigenin: Use at ~5-20 µM. Note: Lucigenin can be prone to artifacts; appropriate controls are essential.[17]
-
Dihydroethidium (DHE): A fluorescent probe. Use at ~2 µM. Requires detection via fluorescence microscopy or HPLC for specific detection of the superoxide product 2-hydroxyethidium.[18][19]
-
-
Stimulation: Initiate NOX2 activation by adding a stimulus such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of ~1 µM.[16]
-
Detection: Immediately place the plate in a microplate reader and measure the chemiluminescent or fluorescent signal kinetically over time (e.g., every 2 minutes for 1-2 hours).[16][17]
-
Analysis: For each time point, subtract the background signal from unstimulated cells. Determine the peak or integrated signal for the stimulated control. Calculate the percentage of inhibition for each concentration of Gp91ds-tat relative to the stimulated control.
Protocol 3.2: In Vivo Angiotensin II-Induced Hypertension Model
This protocol describes a common in vivo model to assess the effect of NOX2 inhibition on cardiovascular pathology.
Methodology:
-
Animal Model: Use adult male mice (e.g., C57Bl/6).[13]
-
Pump Implantation: Anesthetize the mice and subcutaneously implant osmotic minipumps for continuous infusion of agents.
-
Treatment Groups: Prepare the following infusion groups:
-
Blood Pressure Measurement: Measure systolic blood pressure (SBP) at baseline (day 0) and at regular intervals (e.g., days 3, 5, and 7) using a non-invasive tail-cuff method.[13]
-
Tissue Collection and Analysis: At the end of the study period (e.g., day 7 or 14), euthanize the animals.
-
Analysis: Compare the changes in SBP and markers of oxidative stress between the different treatment groups. Use appropriate statistical tests (e.g., ANOVA) to determine significance.[11]
Concluding Remarks
Gp91ds-tat is a specific and effective peptide-based inhibitor of NOX2 activation. Its mechanism, which involves blocking the crucial interaction between p47phox and gp91phox, has been well-characterized.[1] The quantitative data derived from numerous preclinical studies robustly demonstrate its ability to reduce ROS production and ameliorate pathology in a range of disease models, from cardiovascular and metabolic disorders to neuroinflammation.[14][8][10][20] The detailed protocols provided herein serve as a guide for researchers aiming to utilize this valuable tool to further elucidate the complex roles of NOX2 in health and disease. While its pharmacokinetic properties may limit its current clinical applicability, Gp91ds-tat remains an indispensable pharmacological tool for the research community.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology | MDPI [mdpi.com]
- 3. NADPH Oxidase-Mediated Triggering of Inflammasome Activation in Mouse Podocytes and Glomeruli During Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 6. Cellular uptake [correction of utake] of the Tat peptide: an endocytosis mechanism following ionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. DigitalCommons@PCOM - Research Day: Gp91ds-tat, a Selective NADPH Oxidase Peptide Inhibitor, Increases Blood Nitric Oxide (NO) Bioavailability in Bind Limb Ischemia and Reperfusion (I/R) [digitalcommons.pcom.edu]
- 13. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NOX2 inhibitor gp91 ds -tat alleviated lung injury induced by gas explosion in rats [oher.com.cn]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Measurement of NOX activity [bio-protocol.org]
- 18. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. diabetesjournals.org [diabetesjournals.org]
Gp91-ds-tat: A Targeted Approach to Inhibit NADPH Oxidase and Reactive Oxygen Species Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Gp91-ds-tat, a chimeric peptide inhibitor of NADPH oxidase 2 (Nox2), and its role in mitigating reactive oxygen species (ROS) production. This document is intended for researchers, scientists, and professionals in drug development who are investigating oxidative stress-related pathologies.
Core Concept: Mechanism of Action of Gp91-ds-tat
Gp91-ds-tat is a rationally designed peptide that acts as a competitive inhibitor of the assembly of the NADPH oxidase 2 (Nox2) enzyme complex.[1][2] Its structure consists of two key components:
-
A sequence from gp91phox (Nox2): This portion of the peptide mimics the docking site on the gp91phox subunit that is essential for the binding of the cytosolic regulatory subunit p47phox.[2][3]
-
The HIV-1 Tat peptide: This sequence acts as a cell-penetrating peptide, facilitating the entry of Gp91-ds-tat into cells.[4][5][6]
By competitively binding to p47phox, Gp91-ds-tat prevents its translocation to the membrane and its association with gp91phox, thereby inhibiting the assembly and activation of the Nox2 enzyme complex.[2][3] This targeted inhibition specifically reduces the production of superoxide (O₂⁻), a primary reactive oxygen species, from Nox2.[7] Notably, Gp91-ds-tat has been shown to be specific for Nox2-dependent ROS production and does not affect other sources of superoxide, such as xanthine oxidase.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of Gp91-ds-tat on ROS production and other physiological parameters as reported in various studies.
Table 1: In Vitro Efficacy of Gp91-ds-tat
| Cell Type/System | Stimulus | Gp91-ds-tat Concentration | Effect | Reference |
| Mouse Aortic Rings | Angiotensin II (10 pmol/L) | 50 µmol/L | Completely blocked Ang II-induced O₂⁻ production. | [1] |
| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 50 µmol/L | Reduced NADPH oxidase activity to 80±19% of vehicle control.[1] | [1] |
| Human Neutrophils | Phorbol Myristate Acetate (PMA) | 100 µmol/L | Reduced O₂⁻ production by 35%.[1] | [1] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorated the increase in total ROS.[7] | [7] |
| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM | Significantly inhibited chemerin-induced ROS production.[7] | [7] |
| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blocked Hcy-induced superoxide production.[7] | [7] |
| Polymorphonuclear Leukocytes | Phorbol 12-myristate 13-acetate (PMA) | 10 µM - 80 µM | Dose-dependently inhibited superoxide production up to 37 ± 7%. | [8] |
| Neuronal Cultures | Low Mg²⁺ (to induce epileptiform activity) | 5 µM | Reduced the rate of ROS production from 202% to 106%.[9] | [9] |
| Ventricular Myocytes | Epidermal Growth Factor (EGF) (3.3 nM) | 500 nM | Inhibited 133 ± 20% of the EGF-induced Cl⁻ current (a downstream effect of ROS).[10] | [10] |
Table 2: In Vivo Efficacy of Gp91-ds-tat
| Animal Model | Condition | Gp91-ds-tat Dosage | Effect | Reference |
| C57Bl/6 Mice | Angiotensin II-induced hypertension | 10 mg/kg/day | Attenuated the increase in systolic blood pressure by 44% on day 7.[2] | [1][2] |
| Rats | Hindlimb Ischemia/Reperfusion | 4.1 mg/kg (IV) | Significantly reduced blood H₂O₂ and increased blood NO. | [8] |
| Rats | Kainic acid-induced status epilepticus | 400 ng/kg (ICV) | Significantly reduced the upregulation of Nox2 expression in the cortex and hippocampus.[9] | [9] |
| Rats | Gas explosion-induced lung injury | 1 mg/kg (IP) | Decreased the expression of Nox2.[11] | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Gp91-ds-tat.
3.1. Measurement of Superoxide Production in Aortic Rings
-
Objective: To determine the effect of Gp91-ds-tat on Angiotensin II-induced superoxide production in isolated blood vessels.
-
Materials:
-
Mouse aortas
-
Gp91-ds-tat peptide
-
Angiotensin II
-
Lucigenin (5 µmol/L)
-
Krebs-HEPES buffer
-
Scintillation counter
-
-
Protocol:
-
Isolate thoracic aortas from mice and cut them into rings.
-
Pre-incubate aortic rings for 30 minutes with either vehicle or Gp91-ds-tat (50 µmol/L).[1]
-
Stimulate the aortic rings with Angiotensin II (10 pmol/L) for 3 hours.[1]
-
Measure superoxide production using lucigenin-enhanced chemiluminescence in a scintillation counter.
-
Express data as relative light units per milligram of dry tissue.
-
3.2. Assessment of NADPH Oxidase Activity in Cultured Cells
-
Objective: To quantify the inhibitory effect of Gp91-ds-tat on NADPH oxidase activity in cultured cells.
-
Materials:
-
Rat aortic adventitial fibroblasts
-
Gp91-ds-tat peptide
-
Angiotensin II
-
Cell lysis buffer
-
NADPH
-
Lucigenin (5 µmol/L)
-
Luminometer
-
-
Protocol:
-
Culture rat aortic adventitial fibroblasts to confluence.
-
Pre-incubate cells with vehicle or Gp91-ds-tat for 30 minutes.[1]
-
Treat cells with Angiotensin II (10 nmol/L) for 3 hours.[1]
-
Harvest cells and prepare membrane fractions by homogenization and centrifugation.
-
Initiate the NADPH oxidase activity assay by adding NADPH to the membrane suspension in the presence of lucigenin.
-
Measure chemiluminescence using a luminometer.
-
Express oxidase activity as a percentage relative to vehicle-treated cells.
-
3.3. In Vivo Model of Angiotensin II-Induced Hypertension
-
Objective: To evaluate the effect of Gp91-ds-tat on the development of hypertension in a mouse model.
-
Materials:
-
C57Bl/6 mice
-
Gp91-ds-tat peptide
-
Scrambled-tat peptide (control)
-
Angiotensin II
-
Osmotic minipumps
-
Tail-cuff blood pressure measurement system
-
-
Protocol:
-
Implant osmotic minipumps containing vehicle, Angiotensin II (0.75 mg/kg/day), Angiotensin II + Gp91-ds-tat (10 mg/kg/day), or Angiotensin II + scrambled-tat intraperitoneally in mice.[1][2]
-
Measure systolic blood pressure using the tail-cuff method on days 0, 3, 5, and 7 of infusion.[1][2]
-
At the end of the experiment, perfuse and harvest tissues for further analysis (e.g., dihydroethidium staining for in situ superoxide detection).
-
Mandatory Visualizations
Signaling Pathway of Gp91-ds-tat Inhibition of NADPH Oxidase
Caption: Mechanism of Gp91-ds-tat in preventing Nox2 assembly and ROS production.
Experimental Workflow for Testing Gp91-ds-tat Efficacy
Caption: A generalized workflow for in vitro evaluation of Gp91-ds-tat.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CRB1001119 | Biosynth [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oher.com.cn [oher.com.cn]
Gp91 ds-tat: A Technical Guide to Target Specificity and Mechanism of Action
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity of Gp91 ds-tat, a peptide-based inhibitor of the NADPH oxidase 2 (NOX2) enzyme. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting NOX2-mediated oxidative stress in a variety of disease models.
Introduction
This compound, also known as Nox2ds-tat, is a chimeric peptide designed to specifically inhibit the activity of the NOX2 enzyme, a key source of reactive oxygen species (ROS) in a range of pathological conditions. The peptide consists of two functional domains: a sequence from the B-loop of gp91phox (the catalytic subunit of NOX2) that is critical for its interaction with the cytosolic subunit p47phox, and a trans-activator of transcription (Tat) peptide sequence derived from the HIV-1 virus, which facilitates cell membrane translocation. By competitively inhibiting the assembly of the functional NOX2 enzyme complex, this compound offers a targeted approach to reducing oxidative stress.
Data Presentation: Quantitative Analysis of this compound Efficacy and Specificity
The following tables summarize the quantitative data on the inhibitory activity and specificity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition and Specificity of this compound
| Target | Assay Type | IC50 | Notes |
| NOX2 | Cell-free assay | 0.7 µM | Demonstrates direct inhibition of the NOX2 enzyme complex. |
| NOX1 | Cellular ROS production assay | No significant inhibition | Highlights the specificity of this compound for NOX2 over other NOX isoforms. |
| NOX4 | Cellular ROS production assay | No significant inhibition | Further supports the selective inhibitory action of this compound. |
| Xanthine Oxidase | Enzyme activity assay | No effect | Shows lack of off-target effects on other ROS-producing enzymes. |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Animal Model | Dosage and Administration | Key Quantitative Outcome |
| Hypertension | Mice | 10 mg/kg/day, intraperitoneal infusion | Significant attenuation of Angiotensin II-induced increase in systolic blood pressure.[1] |
| Stroke | Obese Zucker Rats | 10 mg/kg, intravenous | Reduced infarct size and mortality.[2] |
| Epilepsy | Rats | 400 ng/kg, intracerebroventricular | 55-60% inhibition of NOX catalytic activity in the cortex and hippocampus.[3] |
| Lung Injury | Rats | 1 mg/kg, intraperitoneal | Decreased expression of NOX2 and reduced markers of oxidative stress.[4] |
| Alzheimer's Disease | APP/PS1 Mice | 10 mg/kg, intraperitoneal, every other day | Reduced ROS accumulation and NOX2 mRNA expression in the neocortex.[5] |
| Ischemia/Reperfusion | Rats | 1.2 mg/kg | Significantly increased blood nitric oxide (NO) bioavailability.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Protocol 1: In Vitro Measurement of NOX2 Inhibition using Lucigenin-based Chemiluminescence Assay
This protocol describes the measurement of superoxide production by NADPH oxidase in cell lysates or membrane fractions and the assessment of this compound's inhibitory effect.
Materials:
-
Cell or tissue homogenates
-
Assay buffer (50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA, 150 mM sucrose)
-
Lucigenin (5 µM final concentration)
-
NADPH (100 µM final concentration)
-
This compound peptide
-
Scrambled control peptide
-
Luminometer
Procedure:
-
Prepare cell or tissue homogenates and determine protein concentration.
-
In a 96-well white plate, add 20 µg of homogenate to the assay buffer.
-
For inhibitor-treated wells, pre-incubate the homogenate with the desired concentration of this compound (e.g., 0.1 - 10 µM) or scrambled control peptide for 15-30 minutes at room temperature.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately add lucigenin to a final concentration of 5 µM.
-
Measure chemiluminescence using a luminometer, with readings taken every 30 seconds for 10-20 minutes.
-
Express superoxide production as relative light units (RLU) per milligram of protein.
-
Calculate the percentage of inhibition by comparing the signal from this compound-treated wells to the vehicle control.
Protocol 2: In Vivo Administration of this compound in Rodent Models
This protocol provides a general guideline for the systemic administration of this compound in mouse or rat models.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Osmotic minipumps (for continuous infusion) or syringes for injection
-
Animal model of choice
Procedure for Intraperitoneal (i.p.) Injection:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, dissolve 0.25 mg in a suitable volume for injection, typically 100-200 µL).
-
Administer the this compound solution via intraperitoneal injection at the desired frequency (e.g., once daily or as determined by the specific study design).
Procedure for Continuous Infusion via Osmotic Minipump:
-
Based on the desired daily dose (e.g., 10 mg/kg/day) and the pumping rate and duration of the osmotic minipump, calculate the required concentration of the this compound solution.
-
Dissolve the calculated amount of this compound in sterile saline.
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Surgically implant the minipumps subcutaneously or intraperitoneally in the anesthetized animal.
-
Monitor the animals for the duration of the experiment.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: NOX2 Activation Signaling Pathway.
Caption: Mechanism of NOX2 Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. p47phox, the phagocyte NADPH oxidase/NOX2 organizer: structure, phosphorylation and implication in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. p47phox Directs Murine Macrophage Cell Fate Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Gp91 ds-tat: A Technical Guide to a Potent NADPH Oxidase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gp91 ds-tat is a chimeric peptide that has emerged as a highly specific and potent inhibitor of NADPH oxidase 2 (Nox2), a key enzyme implicated in the pathophysiology of numerous diseases characterized by oxidative stress. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for its synthesis and evaluation, and visual representations of its molecular interactions and experimental applications.
Introduction: The Discovery of a Targeted Nox2 Inhibitor
The discovery of this compound stemmed from the need for a specific inhibitor to dissect the role of Nox2 in various pathological conditions. Researchers designed a novel chimeric peptide by linking a 9-amino acid sequence from the gp91phox subunit of Nox2, known to be the docking site for the regulatory subunit p47phox, to a 9-amino acid peptide from the HIV trans-activator of transcription (Tat) protein.[1] The Tat peptide acts as a cell-penetrating moiety, facilitating the delivery of the gp91phox docking sequence (ds) into cells.[2][3] This design allows this compound to competitively inhibit the assembly and activation of the Nox2 enzyme complex.[1] A scrambled version of the gp91phox sequence linked to the Tat peptide (scramb-tat or sthis compound) is often used as a negative control in experiments.[1][4]
Mechanism of Action: Disrupting the Nox2 Complex Assembly
This compound exerts its inhibitory effect by preventing the crucial interaction between the cytosolic regulatory subunit p47phox and the membrane-bound catalytic subunit gp91phox (also known as Nox2).[1] Under normal physiological conditions, various stimuli trigger the phosphorylation of p47phox, leading to a conformational change that allows it to translocate to the cell membrane and bind to gp91phox.[5] This interaction is a critical step in the assembly of the active NADPH oxidase complex, which also includes other subunits like p67phox, p40phox, and the small GTPase Rac.[5] this compound, by mimicking the p47phox binding site on gp91phox, competitively blocks this association, thereby preventing the assembly of the functional enzyme and subsequent production of superoxide radicals.[1]
Signaling Pathways
The inhibitory action of this compound on Nox2 has significant downstream effects on inflammatory signaling pathways, most notably the NLRP3 inflammasome.
Caption: this compound signaling pathway.
Quantitative Data
The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| Rat Mesenteric Arterial SMCs | Chemerin | 1-3 µM | Significantly inhibits ROS production, proliferation, and migration. | [6] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorates increase in total ROS, LPOs, and iron levels; prevents inhibition of GPx4 activity. | [6] |
| Mouse Podocytes | Homocysteine | 5 µM | Blocks superoxide production and inhibits activation of NLRP3 inflammasomes. | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage | Duration | Key Findings | Reference |
| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day, IP | 7 days | Significantly attenuated the increase in systolic blood pressure. | [7] |
| APP/PS1 Mice | Alzheimer's Disease | 10 mg/kg, i.p., every other day | 1-2 weeks | Reduced ROS accumulation and Nox2 mRNA expression; Decreased capillary stalling by 67%; Improved performance in Y-maze and object displacement tests. | [8] |
| Rats | Kainic Acid-induced Epilepsy | 400 ng/kg, ICV | Single dose | Significantly inhibited Nox2 catalytic activity by 55% in the cortex and 60% in the hippocampus. | [9] |
| Rats | Chronic Epilepsy | Continuous ICV administration | Post-treatment | Significantly reduced seizure frequency and total number of seizures. | [9] |
| Rats | Hind Limb Ischemia/Reperfusion | 1.2 mg/kg | Single dose | Significantly increased blood nitric oxide bioavailability. | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound.
Solid-Phase Peptide Synthesis of this compound (YGRKKRRQRRRCSTRIRRQL-NH2)
This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) procedures.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Solid-phase peptide synthesis vessel
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the first Fmoc-protected amino acid (Fmoc-Leu-OH) and 3.95 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Q, R, R, I, R, T, S, C, R, R, R, Q, R, R, K, K, R, G, Y).
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% DTT.
-
Add the cleavage cocktail to the resin and incubate for 3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the cleavage solution containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Purification and Verification:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase HPLC.
-
Verify the mass of the purified peptide using mass spectrometry. The expected molecular weight is approximately 2671.6 g/mol .[4]
-
In Vivo Administration of this compound
Materials:
-
Purified this compound peptide
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., mice or rats)
-
Appropriate syringes and needles for injection (e.g., intraperitoneal, intracerebroventricular)
Procedure (Example for Intraperitoneal Injection in Mice):
-
Preparation of Dosing Solution: Dissolve the lyophilized this compound peptide in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25 g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).
-
Animal Handling: Acclimatize animals to handling and injection procedures.
-
Injection: Administer the this compound solution via intraperitoneal injection at the specified dose and frequency (e.g., 10 mg/kg every other day).[8]
-
Control Group: Administer a control peptide (e.g., scramb-tat) or vehicle (sterile saline) to a separate group of animals following the same injection schedule.
-
Monitoring: Monitor animals for any adverse effects and proceed with the experimental endpoint analysis at the designated time points.
Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
This protocol is adapted from established methods for measuring superoxide production.
Materials:
-
Cell or tissue homogenates
-
Lucigenin
-
NADPH
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA and 150 mM sucrose)
-
Luminometer
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice. Determine the protein concentration of the homogenates.
-
Assay Setup: In a luminometer tube or a white-walled 96-well plate, add a specific amount of protein homogenate (e.g., 20-50 µg).
-
Reagent Addition: Add the assay buffer containing 5 µM lucigenin.
-
Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Measurement: Immediately place the sample in the luminometer and measure chemiluminescence at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).
-
Data Analysis: Express the results as relative light units (RLU) per µg of protein. Compare the RLU values between different treatment groups.
Western Blot Analysis of Nox2, p47phox, and NLRP3 Inflammasome Components
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Nox2 (gp91phox)
-
Anti-p47phox
-
Anti-NLRP3
-
Anti-Caspase-1 (to detect pro- and cleaved forms)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Extract total protein from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Anti-NLRP3 (e.g., Cell Signaling Technology, #15101): 1:1000[11]
-
Anti-Caspase-1 (e.g., AdipoGen, AG-20B-0042): 1:1000
-
Anti-Nox2 and Anti-p47phox: Follow manufacturer's recommendations.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating this compound.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for investigating the role of Nox2-derived oxidative stress in a wide range of diseases. Its high specificity offers a significant advantage over many small molecule inhibitors that have off-target effects. The preclinical data summarized in this guide highlight its therapeutic potential in conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. Future research should focus on optimizing its delivery, pharmacokinetics, and long-term safety profile to pave the way for potential clinical applications. Further exploration of its effects on different cell types and in various disease models will continue to elucidate the intricate role of Nox2 in health and disease.
References
- 1. p47phox: A Central Regulator of NADPH Oxidase Function and a Promising Therapeutic Target in Redox-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p47phox, the phagocyte NADPH oxidase/NOX2 organizer: structure, phosphorylation and implication in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOX Activation by Subunit Interaction and Underlying Mechanisms in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DigitalCommons@PCOM - Research Day: Gp91ds-tat, a Selective NADPH Oxidase Peptide Inhibitor, Increases Blood Nitric Oxide (NO) Bioavailability in Bind Limb Ischemia and Reperfusion (I/R) [digitalcommons.pcom.edu]
- 11. Issues with the Specificity of Immunological Reagents for NLRP3: Implications for Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Gp91-ds-tat in Oxidative Stress Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a key pathological driver in a multitude of diseases. The NADPH oxidase (Nox) family of enzymes, particularly Nox2 (also known as gp91phox), are major sources of regulated ROS production and have emerged as critical therapeutic targets. This technical guide provides an in-depth overview of Gp91-ds-tat, a cell-permeable peptide inhibitor of Nox2. We will delve into its mechanism of action, its role in modulating oxidative stress signaling pathways, and its application in preclinical research. This guide includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in their study of oxidative stress and the therapeutic potential of Nox2 inhibition.
Introduction to Gp91-ds-tat
Gp91-ds-tat is a chimeric peptide designed to specifically inhibit the activation of the Nox2 enzyme complex.[1] It consists of two key functional domains:
-
A sequence from gp91phox (Nox2): This domain competitively inhibits the binding of the cytosolic regulatory subunit p47phox to the membrane-bound gp91phox, a critical step in the assembly and activation of the Nox2 enzyme.[2]
-
The HIV-1 Tat (trans-activator of transcription) peptide: This protein transduction domain facilitates the entry of Gp91-ds-tat into cells, allowing it to reach its intracellular target.[3]
By preventing the assembly of the functional Nox2 complex, Gp91-ds-tat effectively blocks the production of superoxide (O2•−), a primary ROS. This targeted inhibition makes Gp91-ds-tat a valuable tool for studying the role of Nox2-mediated oxidative stress in various physiological and pathological processes. Its therapeutic potential is being explored in a range of conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[1][4]
Mechanism of Action
The primary mechanism of action of Gp91-ds-tat is the disruption of the assembly of the NADPH oxidase 2 (Nox2) enzyme complex. In its resting state, the catalytic subunit of Nox2, gp91phox, resides in the cell membrane, while the regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are located in the cytosol.
Upon stimulation by various agonists (e.g., angiotensin II, phorbol myristate acetate), p47phox becomes phosphorylated. This phosphorylation induces a conformational change that allows it to translocate to the membrane and bind to gp91phox.[5][6] This interaction is crucial for the assembly of the active enzyme complex.
Gp91-ds-tat contains a sequence that mimics the binding site of p47phox on gp91phox. By competitively binding to gp91phox, Gp91-ds-tat prevents the association of the phosphorylated p47phox, thereby inhibiting the assembly of the functional Nox2 enzyme and subsequent superoxide production.[2][7]
Mechanism of Gp91-ds-tat Action
Quantitative Data on Gp91-ds-tat Efficacy
The following tables summarize the quantitative data on the efficacy of Gp91-ds-tat from various preclinical studies.
Table 1: In Vitro Efficacy of Gp91-ds-tat
| Cell Type | Stimulus | Gp91-ds-tat Concentration | Effect | Reference |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorated increase in total ROS, LPOs, and iron levels; attenuated cell death. | [4] |
| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blocked Hcy-induced superoxide production and activation of NLRP3 inflammasomes. | [4] |
| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM | Significantly inhibited chemerin-induced ROS production, proliferation, and migration. | [4] |
| Mouse Aortic Rings | Angiotensin II | 50 µM | Completely blocked Ang II-induced superoxide production. | [7] |
| Human Neutrophils | PMA | 100 µM | Reduced superoxide production by 35%. | [7] |
Table 2: In Vivo Efficacy of Gp91-ds-tat
| Animal Model | Disease/Condition | Gp91-ds-tat Dosage & Administration | Key Findings | Reference |
| APP/PS1 Mice | Alzheimer's Disease | 10 mg/kg, i.p., every other day for 1-2 weeks | Reduced ROS accumulation and Nox2 mRNA expression; decreased capillary stalling by 67%. | [4] |
| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day, i.p. | Significantly lowered systolic blood pressure and inhibited Ang II-induced superoxide production. | [2] |
| Rats | Gas Explosion-induced Lung Injury | 1 mg/kg, single i.p. injection | Reduced lung injury, regulated energy metabolism, and decreased Nox2 expression. | [8] |
| Rats | Kainic Acid-induced Status Epilepticus | 400 ng/kg, single i.c.v. injection | Inhibited Nox2 activity by 55-60% in the cortex and hippocampus; reduced ROS production. | [1] |
| Rat Hind Limb | Ischemia/Reperfusion | 1.2 mg/kg, i.v. | Significantly increased blood nitric oxide release. | [9] |
Downstream Signaling Pathways Modulated by Gp91-ds-tat
By inhibiting Nox2-dependent ROS production, Gp91-ds-tat influences several downstream signaling pathways implicated in oxidative stress-related pathologies.
Inhibition of NLRP3 Inflammasome Activation
Nox2-derived ROS are known to be a key trigger for the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation.[10] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their mature forms.
Studies have shown that Gp91-ds-tat can effectively block the activation of the NLRP3 inflammasome by preventing the initial ROS trigger.[4][11] This makes it a promising therapeutic strategy for inflammatory diseases where NLRP3 inflammasome activation is a key driver of pathology.
Inhibition of NLRP3 Inflammasome by Gp91-ds-tat
Modulation of Apoptosis
Excessive ROS production is a well-established trigger of apoptosis, or programmed cell death, through various mechanisms including mitochondrial dysfunction and activation of pro-apoptotic signaling cascades. Nox2-derived ROS have been implicated in promoting apoptosis in various cell types. By reducing the cellular ROS burden, Gp91-ds-tat can protect cells from oxidative stress-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the efficacy of Gp91-ds-tat.
Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
This protocol is adapted from established methods for measuring NADPH oxidase activity in cell lysates or tissue homogenates.[12][13][14]
Materials:
-
Lysis Buffer: 50 mM phosphate buffer (pH 7.0), 1 mM EGTA, 150 mM sucrose, and protease inhibitors.
-
Lucigenin (5 mM stock solution in water).
-
NADPH (10 mM stock solution in lysis buffer).
-
Luminometer.
-
Protein assay reagent (e.g., BCA or Bradford).
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS, scrape, and homogenize in lysis buffer.
-
For tissues: Homogenize fresh or frozen tissue in lysis buffer.
-
Centrifuge the homogenate at 4°C to pellet debris. Collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay:
-
In a luminometer tube or a white-walled 96-well plate, add cell lysate/tissue homogenate (typically 20-50 µg of protein).
-
Add lucigenin to a final concentration of 5 µM.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately measure chemiluminescence in a luminometer. Readings are typically taken every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Express NADPH oxidase activity as relative light units (RLU) per µg of protein per minute.
-
Compare the activity in Gp91-ds-tat-treated samples to vehicle-treated controls.
-
Lucigenin Assay Workflow
Detection of Superoxide in Tissues (Dihydroethidium - DHE Staining)
This protocol is based on methods for detecting superoxide in frozen tissue sections.[15][16][17]
Materials:
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO).
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Fluorescence microscope.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Tissue Preparation:
-
Harvest fresh tissue and embed in OCT compound.
-
Snap-freeze the embedded tissue in isopentane cooled with liquid nitrogen.
-
Store frozen blocks at -80°C.
-
Using a cryostat, cut frozen sections (typically 5-10 µm thick) and mount them on glass slides.
-
-
Staining:
-
Prepare a fresh working solution of DHE (e.g., 5-10 µM in PBS).
-
Apply the DHE solution to the tissue sections and incubate in a dark, humidified chamber at 37°C for 30 minutes.
-
Gently wash the slides with PBS to remove excess DHE.
-
Mount coverslips using an aqueous mounting medium.
-
-
Imaging and Analysis:
-
Immediately visualize the sections using a fluorescence microscope with appropriate filters for ethidium bromide (excitation ~518 nm, emission ~605 nm).
-
Capture images from multiple random fields per section.
-
Quantify the fluorescence intensity using image analysis software. The intensity of the red fluorescence is proportional to the amount of superoxide.
-
Western Blot for Nox2 (gp91phox)
This is a general protocol for Western blotting that can be optimized for the detection of Nox2.[18][19]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against Nox2 (gp91phox).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse cells or tissues in lysis buffer.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Nox2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
Analyze the band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Preclinical and Clinical Status
Currently, Gp91-ds-tat is primarily used as a research tool in preclinical studies to investigate the role of Nox2 in various disease models. There is no publicly available information on its progression to clinical trials or comprehensive preclinical toxicology studies conducted under Good Laboratory Practice (GLP) guidelines. The development of peptide-based therapeutics faces challenges such as stability, delivery, and potential immunogenicity, which would need to be addressed for clinical translation.
Conclusion
Gp91-ds-tat is a potent and specific inhibitor of Nox2, making it an invaluable tool for researchers studying the role of oxidative stress in health and disease. Its ability to block the production of superoxide at its source allows for the elucidation of the downstream consequences of Nox2 activation. The quantitative data and experimental protocols provided in this guide are intended to facilitate the effective use of Gp91-ds-tat in the laboratory. While clinical applications are not yet established, the continued investigation of Nox2 inhibition with tools like Gp91-ds-tat holds promise for the development of novel therapies for a wide range of oxidative stress-driven diseases.
References
- 1. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p47phox: A Central Regulator of NADPH Oxidase Function and a Promising Therapeutic Target in Redox-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insights of p47phox Phosphorylation Dynamics in the Regulation of NADPH Oxidase Activation and Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. oher.com.cn [oher.com.cn]
- 9. DigitalCommons@PCOM - Research Day: Gp91ds-tat, a Selective NADPH Oxidase Peptide Inhibitor, Increases Blood Nitric Oxide (NO) Bioavailability in Bind Limb Ischemia and Reperfusion (I/R) [digitalcommons.pcom.edu]
- 10. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NADPH Oxidase-Mediated Triggering of Inflammasome Activation in Mouse Podocytes and Glomeruli During Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NADPH oxidase activity assay [bio-protocol.org]
- 13. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 14. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. med.emory.edu [med.emory.edu]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. azurebiosystems.com [azurebiosystems.com]
Methodological & Application
Application Notes and Protocols for Gp91ds-tat in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gp91ds-tat is a cell-permeable peptide inhibitor of NADPH oxidase 2 (NOX2), a key enzyme involved in the production of reactive oxygen species (ROS).[1][2] This peptide is composed of a sequence from gp91phox (also known as NOX2) linked to the Tat peptide from the human immunodeficiency virus (HIV), which facilitates its entry into cells.[2] By competitively inhibiting the binding of the cytosolic subunit p47phox to gp91phox, gp91ds-tat effectively blocks the assembly and activation of the NOX2 enzyme, thereby reducing superoxide production.[3][4] These application notes provide a summary of effective concentrations and detailed protocols for the use of gp91ds-tat in various in vitro models.
Data Presentation: Gp91ds-tat Concentrations in In Vitro Studies
The effective concentration of gp91ds-tat can vary significantly depending on the cell type, treatment duration, and the specific biological question being addressed. The following table summarizes the concentrations and conditions reported in several in vitro studies.
| Cell Type | Concentration | Treatment Duration | Key Findings | Reference(s) |
| Human Retinal Endothelial Cells | 5 µM | 96 hours | Ameliorated high glucose-induced increases in ROS, lipid peroxides, and iron levels; prevented cell death. | [1] |
| Rat Mesenteric Arterial Smooth Muscle Cells | 1-3 µM | 2-hour pretreatment | Significantly inhibited chemerin-induced ROS production, proliferation, and migration. | [1] |
| Mouse Podocytes | 5 µM | 1-hour pretreatment | Blocked homocysteine-induced superoxide production and inhibited NLRP3 inflammasome activation. | [1][5] |
| Ventricular Myocytes | 500 nM | 5 minutes | Inhibited EGF-induced Cl- current. | [3] |
| Human Neutrophils | 10-100 µM | Not specified | Reduced PMA-induced superoxide production by up to 35-80% (cell-intact vs. cell-free assay). | [4][6] |
| Aortic Rings (Mouse) | 50 µmol/L | 30-minute preincubation | Completely blocked Angiotensin II-induced superoxide production. | [4] |
| Human Brain Microvascular Endothelial Cells (in BBB model) | 50 µM | Co-treatment during oxygen-glucose deprivation and reperfusion | Attenuated OGD-induced increases in NADPH oxidase activity and superoxide release. | [7] |
Signaling Pathways and Experimental Workflow
Gp91ds-tat Mechanism of Action
Gp91ds-tat acts by preventing the assembly of the NADPH oxidase 2 (NOX2) complex. Under stimulating conditions, cytosolic subunits (p47phox, p67phox, p40phox, and Rac) translocate to the membrane-bound cytochrome b558, which consists of gp91phox and p22phox. Gp91ds-tat mimics the docking site on gp91phox for p47phox, thus inhibiting this crucial assembly step and preventing the subsequent production of superoxide from oxygen.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using gp91ds-tat to investigate the role of NOX2 in a specific cellular response.
Experimental Protocols
Protocol 1: Inhibition of Stimulus-Induced Superoxide Production in Cultured Cells
This protocol provides a general framework for assessing the ability of gp91ds-tat to inhibit superoxide production in response to a chemical stimulus.
Materials:
-
Gp91ds-tat peptide
-
Scrambled control peptide (recommended)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Stimulus of interest (e.g., Phorbol 12-myristate 13-acetate (PMA), Angiotensin II, Homocysteine)
-
Detection reagent for superoxide (e.g., Lucigenin, Dihydroethidium (DHE))
-
Cultured cells of interest plated in appropriate vessels (e.g., 96-well plate for luminescence/fluorescence assays)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay and allow them to adhere and reach the desired confluency (typically 24-48 hours).
-
Preparation of Reagents:
-
Prepare a stock solution of gp91ds-tat and the scrambled control peptide in a suitable solvent (e.g., sterile water or DMSO). Store as recommended by the manufacturer.
-
On the day of the experiment, dilute the peptides and the stimulus to their final working concentrations in cell culture medium or an appropriate buffer.
-
-
Pre-treatment:
-
Remove the culture medium from the cells and wash gently with warm PBS.
-
Add the medium containing the desired concentration of gp91ds-tat or scrambled control peptide to the respective wells. A vehicle-only control should also be included.
-
Incubate the cells for the desired pre-treatment time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Stimulation:
-
Without removing the pre-treatment medium, add the stimulus to the wells to induce superoxide production.
-
-
Detection of Superoxide:
-
Immediately following stimulation, add the superoxide detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) at appropriate time intervals using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Normalize the data to the vehicle control or the stimulus-only control.
-
Compare the signal from the gp91ds-tat-treated wells to the control wells to determine the extent of inhibition.
-
Protocol 2: Assessment of Gp91ds-tat on Cell Migration
This protocol describes a transwell migration (Boyden chamber) assay to evaluate the effect of gp91ds-tat on cell migration towards a chemoattractant.
Materials:
-
Gp91ds-tat peptide
-
Scrambled control peptide
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well companion plates
-
Serum-free cell culture medium
-
Cell culture medium containing a chemoattractant (e.g., fetal bovine serum, specific growth factor)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of gp91ds-tat, scrambled peptide, or vehicle control.
-
-
Assay Setup:
-
Add the chemoattractant-containing medium to the lower wells of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add the cell suspension (from step 1) to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration sufficient for cell migration to occur (this will vary by cell type, typically 4-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize and count the migrated cells in several random fields of view using a microscope.
-
Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.
-
-
Data Analysis:
-
Compare the number of migrated cells (or absorbance values) between the different treatment groups.
-
Concluding Remarks
Gp91ds-tat is a valuable tool for investigating the role of NOX2-derived ROS in a wide range of cellular processes. The optimal concentration and treatment conditions should be determined empirically for each specific cell type and experimental setup. It is highly recommended to include a scrambled peptide control to ensure that the observed effects are specific to the inhibitory action of gp91ds-tat and not due to non-specific peptide effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. NADPH Oxidase-Mediated Triggering of Inflammasome Activation in Mouse Podocytes and Glomeruli During Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Gp91ds-tat in Stroke Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemic stroke is a leading cause of mortality and long-term disability, characterized by a complex pathophysiology. A critical component of the injury, particularly during the reperfusion phase, is a massive increase in oxidative stress.[1][2] The NADPH oxidase (NOX) enzyme family, specifically the NOX2 isoform (also known as gp91phox), has been identified as a primary source of reactive oxygen species (ROS) generation following cerebral ischemia.[3][4] Activation of NOX2 in various cells, including microglia, neurons, and endothelial cells, leads to the production of superoxide (O₂•−), which contributes to blood-brain barrier (BBB) disruption, inflammation, and neuronal apoptosis.[1][3][5]
Gp91ds-tat is a highly selective, cell-permeable peptide inhibitor designed to target the NOX2 complex.[1][3] It consists of a nine-amino-acid sequence from the gp91phox subunit, which is crucial for its interaction with the cytosolic subunit p47phox, linked to an HIV-tat peptide that facilitates its entry into cells.[3][6][7] By preventing the assembly of the functional NOX2 enzyme complex, Gp91ds-tat effectively reduces ROS production, offering a targeted therapeutic strategy to mitigate ischemic brain injury.[3]
Mechanism of Action
Under ischemic and reperfusion conditions, the NOX2 enzyme complex is assembled and activated. The catalytic subunit, NOX2 (gp91phox), associates with p22phox in the membrane. Upon stimulation, cytosolic regulatory subunits, including p47phox, p67phox, and Rac GTPase, translocate to the membrane and bind to the gp91phox-p22phox heterodimer to form the active enzyme.[4] This complex then transfers an electron from NADPH to molecular oxygen to produce superoxide.
Gp91ds-tat acts as a competitive inhibitor. Its gp91ds sequence mimics the binding site on NOX2 for p47phox.[3] By binding to p47phox, it prevents this crucial regulatory subunit from docking with NOX2, thereby inhibiting the assembly and activation of the entire complex.[3] This targeted inhibition reduces the burst of superoxide production that leads to downstream cellular damage.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotection After Stroke by Targeting NOX4 As a Source of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH OXIDASE IN STROKE AND CEREBROVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NADPH oxidases as therapeutic targets in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of NADPH Oxidases in Blood–Brain Barrier Disruption and Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with Gp91ds-tat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gp91ds-tat, a selective inhibitor of NADPH oxidase 2 (NOX2), to study its role in neuroinflammation. This document includes detailed protocols for both in vitro and in vivo experimental models, methods for assessing key inflammatory and oxidative stress markers, and a summary of quantitative data from relevant studies.
Introduction to Gp91ds-tat in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, characterized by the activation of microglia and subsequent release of pro-inflammatory cytokines and reactive oxygen species (ROS).[1][2] One of the primary sources of ROS in microglia is the NADPH oxidase 2 (NOX2) enzyme complex.[2] The Gp91ds-tat peptide is a valuable tool for investigating the role of NOX2 in neuroinflammation. It is a chimeric peptide consisting of a sequence from the gp91phox (or NOX2) subunit that is crucial for the assembly of the functional enzyme, linked to a Tat peptide sequence from the HIV-1 virus that facilitates its translocation across cell membranes.[3][4] By competitively inhibiting the assembly of the NOX2 complex, Gp91ds-tat effectively blocks the production of superoxide and downstream ROS, thereby mitigating neuroinflammatory processes.[1][5]
Mechanism of Action of Gp91ds-tat
The NOX2 enzyme is a multi-subunit complex comprising a membrane-bound flavocytochrome b558 (composed of gp91phox and p22phox) and several cytosolic regulatory subunits (p47phox, p67phox, p40phox, and the small GTPase Rac). Upon stimulation of microglia by pro-inflammatory signals such as lipopolysaccharide (LPS) or amyloid-beta (Aβ), the cytosolic subunits translocate to the membrane and associate with flavocytochrome b558 to form the active enzyme. Gp91ds-tat specifically interferes with the docking of the p47phox subunit to gp91phox, a critical step for enzyme activation. This inhibition prevents the transfer of electrons from NADPH to molecular oxygen, thus blocking the production of superoxide radicals.
Data Presentation
In Vitro Efficacy of Gp91ds-tat
| Cell Type | Stimulus | Gp91ds-tat Concentration | Measured Outcome | Result | Reference |
| Primary Microglia | HIV-Tat (100 nM) | 10 µM | NADPH oxidase activity | Dose-dependent decrease | [3] |
| Primary Microglia | HIV-Tat (100 nM) | 50 µM | TNF-α release | Significant decrease | [3] |
| BV2 Microglial Cells | LPS | 10 µM | ROS production | Significant reduction | [6] |
| BV2 Microglial Cells | LPS | 10 µM | Nitric Oxide (NO) release | Inhibition | [6] |
| Human Brain Microvascular Endothelial Cells (HBMEC) co-culture | Oxygen-Glucose Deprivation (OGD) | 50 µM | NADPH oxidase activity | Marked attenuation | [7] |
| Human Brain Microvascular Endothelial Cells (HBMEC) co-culture | Oxygen-Glucose Deprivation (OGD) | 50 µM | Superoxide anion release | Marked attenuation | [7] |
In Vivo Efficacy of Gp91ds-tat
| Animal Model | Neuroinflammatory Insult | Gp91ds-tat Dosage | Measured Outcome | Result | Reference |
| Rat | Kainic Acid-induced Status Epilepticus | 400 ng/kg (ICV) | NOX2 expression in cortex and hippocampus | Significant decrease | [8] |
| Rat | Kainic Acid-induced Status Epilepticus | 400 ng/kg (ICV) | NOX activity in cortex and hippocampus | Significant inhibition (55-60%) | [8] |
| Rat | Kainic Acid-induced Status Epilepticus | 800 ng/kg/day (ICV infusion) | Seizure frequency | Significant reduction | [8] |
Experimental Protocols
Protocol 1: In Vitro Study of Neuroinflammation in Primary Microglia
This protocol details the isolation and culture of primary microglia, induction of an inflammatory response with LPS, and treatment with Gp91ds-tat to assess its inhibitory effects.
1.1. Preparation of Primary Microglial Cultures [9]
-
Tissue Dissection:
-
Euthanize neonatal mouse pups (P0-P2) according to approved institutional animal care protocols.
-
Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Carefully remove meninges and visible blood vessels.
-
-
Cell Dissociation:
-
Mince the cortical tissue and incubate in 2.5% trypsin for 15 minutes at 37°C.
-
Neutralize trypsin with a trypsin inhibitor and add DNase I to digest DNA from dead cells.
-
Centrifuge the cell suspension at 400 x g for 5 minutes.
-
Resuspend the cell pellet in culture medium (DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
-
Mixed Glial Culture:
-
Plate the cells in poly-L-lysine coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Change the medium the next day and then every 5 days. Astrocytes will form a confluent monolayer at the bottom of the flask within 5-7 days, with microglia growing on top.
-
-
Microglia Isolation:
-
After 7-10 days, shake the flasks vigorously to detach the microglia.
-
Collect the supernatant containing the microglia.
-
Centrifuge at 300 x g for 5 minutes and resuspend the microglia in fresh culture medium.
-
Plate the purified microglia in appropriate culture vessels for experiments.
-
1.2. Induction of Neuroinflammation and Gp91ds-tat Treatment
-
Allow the purified microglia to adhere and rest for 24 hours.
-
Pre-treat the cells with Gp91ds-tat (e.g., 10-50 µM) or a scrambled peptide control for 1 hour.[3][6]
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium.
-
Incubate for the desired time period (e.g., 4 hours for ROS/NOX activity assays, 24 hours for cytokine release assays).
1.3. Assessment of Neuroinflammation
-
ROS Measurement: Use a cell-permeable fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[10]
-
Cytokine Analysis: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an ELISA kit.
-
NOX Activity Assay: Lyse the cells and measure NADPH oxidase activity using a lucigenin-based chemiluminescence assay.
Protocol 2: In Vivo Study of LPS-Induced Neuroinflammation
This protocol describes the induction of systemic inflammation in mice using LPS and the administration of Gp91ds-tat to evaluate its neuroprotective effects.
2.1. Animal Model and Treatment
-
Use adult mice (e.g., C57BL/6) and allow them to acclimate to the housing conditions.
-
Administer Gp91ds-tat or a scrambled control peptide via an appropriate route. For central nervous system effects, intracerebroventricular (ICV) injection or infusion is often used.[8] A typical dose for ICV infusion is 800 ng/kg/day.[8]
-
Induce neuroinflammation by intraperitoneal (i.p.) injection of LPS. A commonly used dose is 0.33 mg/kg.[11][12]
-
The timing of Gp91ds-tat administration relative to the LPS challenge will depend on the experimental question (pre-treatment, co-treatment, or post-treatment).
2.2. Tissue Collection and Preparation
-
At the desired time point after LPS injection (e.g., 24 hours), euthanize the mice.
-
For biochemical assays, dissect the brain region of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection before sectioning.
2.3. Analysis of Neuroinflammation
-
ROS Measurement in Brain Tissue:
-
Cytokine Quantification in Brain Homogenates: [15][16]
-
Homogenize the brain tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet debris.
-
Measure cytokine levels in the supernatant using specific ELISA kits.
-
-
Immunofluorescence Staining for Microglial Activation: [17][18][19][20][21]
-
Cut 20-40 µm thick brain sections using a cryostat or vibratome.
-
Perform immunofluorescence staining using an antibody against a microglial marker such as Iba1.
-
Use fluorescently labeled secondary antibodies for visualization.
-
Analyze microglial morphology (e.g., ramified vs. amoeboid) and density using fluorescence microscopy.
-
Signaling Pathway
The activation of microglia by stimuli such as LPS triggers a signaling cascade that leads to the assembly and activation of the NOX2 complex. This results in the production of superoxide, which can be converted to other reactive oxygen species. These ROS, in turn, can activate downstream inflammatory pathways, such as the NF-κB pathway, leading to the transcription and release of pro-inflammatory cytokines like TNF-α and IL-1β. Gp91ds-tat acts upstream by preventing the initial production of superoxide by NOX2, thereby dampening the entire inflammatory cascade.
References
- 1. NADPH oxidase drives cytokine and neurotoxin release from microglia and macrophages in response to HIV-Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting microglia-mediated neurotoxicity: the potential of NOX2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH Oxidase Drives Cytokine and Neurotoxin Release from Microglia and Macrophages in Response to HIV-Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 12. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microglia Staining Protocol - IHC WORLD [ihcworld.com]
- 18. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Application Notes and Protocols: Gp91-ds-tat in Cardiovascular Ischemia/Reperfusion Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gp91-ds-tat, a selective NADPH oxidase 2 (Nox2) inhibitor, in preclinical cardiovascular ischemia/reperfusion (I/R) models. Detailed protocols for key experiments are included to facilitate the application of this promising therapeutic agent in research and drug development settings.
Introduction
Ischemia/reperfusion (I/R) injury is a critical contributor to the pathophysiology of cardiovascular diseases such as myocardial infarction and stroke. A key event in I/R injury is the excessive production of reactive oxygen species (ROS), which leads to oxidative stress, cellular damage, and apoptosis. NADPH oxidase, particularly the Nox2 isoform, is a major source of ROS in the cardiovascular system. Gp91-ds-tat is a chimeric peptide designed to specifically inhibit Nox2 activity. It consists of a sequence from the gp91phox (Nox2) subunit linked to a cell-penetrating peptide from the HIV-1 TAT protein, enabling its entry into cells. By competitively inhibiting the assembly of the NADPH oxidase complex, Gp91-ds-tat effectively reduces ROS production and has demonstrated significant protective effects in various cardiovascular I/R models.
Mechanism of Action
Gp91-ds-tat functions by preventing the interaction between the cytosolic subunit p47phox and the membrane-bound gp91phox (Nox2) subunit of the NADPH oxidase enzyme. This interaction is a critical step in the activation and assembly of the enzyme complex. The Gp91-ds-tat peptide mimics the binding domain on gp91phox, thereby competitively inhibiting the binding of p47phox. This disruption of the enzyme's assembly prevents the transfer of electrons from NADPH to molecular oxygen, thus blocking the production of superoxide (O2•−) and subsequent ROS.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of Gp91-ds-tat in cardiovascular I/R models.
Table 1: Effects of Gp91-ds-tat on Myocardial Infarct Size and Cardiac Function
| Model System | Ischemia/Reperfusion Duration | Gp91-ds-tat Dose | Outcome Measure | Result |
| Isolated Perfused Rat Heart | 30 min / 45 min | 10 µM | Infarct Size | Reduced from 46% to 15% |
| Isolated Perfused Rat Heart | 30 min / 45 min | 10 µM | Left Ventricular Developed Pressure (LVDP) Recovery | Increased from 46% to 77% |
| In vivo Rat Myocardial Infarction | Not specified | Not specified | Infarct Size | Significantly reduced |
Table 2: Effects of Gp91-ds-tat on Oxidative Stress and Vascular Function
| Model System | Ischemia/Reperfusion Duration | Gp91-ds-tat Dose | Outcome Measure | Result |
| Rat Hind Limb I/R | 30 min / 45 min | 1.2 mg/kg | Blood Nitric Oxide (NO) | Significantly increased |
| Rat Hind Limb I/R | 30 min / 45 min | 4.1 mg/kg | Blood Hydrogen Peroxide (H2O2) | Significantly reduced by 1.4 µM |
| Obese Zucker Rat Stroke Model | 60 min tMCAO / 15 days | 10 mg/kg | Infarct Volume | Reduced |
| Obese Zucker Rat Stroke Model | 60 min tMCAO / 15 days | 10 mg/kg | Acetylcholine-induced Vasodilation | Improved |
Table 3: Effects of Gp91-ds-tat on Neuronal Damage
| Model System | Ischemia/Reperfusion Duration | Gp91-ds-tat Dose | Outcome Measure | Result |
| Rat Global Cerebral Ischemia | Not specified / 1 day | 0.4 µg/kg (intralateral ventricle) | Viable Neurons in Hippocampal CA1 | Significantly higher number |
| Rat Global Cerebral Ischemia | Not specified / 1 day | 0.4 µg/kg (intralateral ventricle) | Phosphorylated JNK3 and c-Jun | Remarkably decreased levels |
Experimental Protocols
Rodent Model of Myocardial Ischemia/Reperfusion (LAD Ligation)
This protocol describes the surgical procedure for inducing myocardial infarction in rodents by ligating the left anterior descending (LAD) coronary artery.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder, retractors)
-
Suture material (e.g., 6-0 or 7-0 silk)
-
Ventilator
-
Heating pad
-
Sterile saline
Procedure:
-
Anesthetize the animal and ensure a proper level of anesthesia is maintained throughout the procedure.
-
Intubate the animal and connect it to a ventilator.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Gently retract the ribs to visualize the left ventricle and the LAD.
-
Pass a suture needle with fine silk under the LAD at a position distal to the first diagonal branch.
-
For I/R models, create a slipknot to occlude the artery. For permanent infarction models, tie a secure knot.
-
Confirm successful occlusion by observing the blanching of the myocardial tissue distal to the ligature.
-
After the desired period of ischemia (e.g., 30-60 minutes), release the slipknot to allow for reperfusion.
-
Close the chest cavity in layers and allow the animal to recover.
Measurement of Myocardial Infarct Size (TTC Staining)
Triphenyltetrazolium chloride (TTC) is a dye used to differentiate between viable and necrotic myocardial tissue.
Materials:
-
TTC solution (1% in phosphate-buffered saline, pH 7.4)
-
10% neutral buffered formalin
-
Heart slicer or sharp blade
-
Digital camera and image analysis software
Procedure:
-
At the end of the reperfusion period, excise the heart.
-
Rinse the heart with cold saline to remove excess blood.
-
Freeze the heart at -20°C for approximately 30 minutes to facilitate slicing.
-
Slice the ventricles into uniform transverse sections (e.g., 1-2 mm thick).
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue will stain red, while infarcted tissue will remain pale.
-
Fix the stained slices in 10% formalin overnight to enhance the color contrast.
-
Digitally image both sides of each slice.
-
Use image analysis software to quantify the area of infarction (pale area) and the total left ventricular area for each slice.
-
Calculate the infarct size as a percentage of the total left ventricular area.
Assessment of Cardiac Function (Langendorff Isolated Perfused Heart)
The Langendorff apparatus allows for the ex vivo assessment of cardiac contractile function.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)
-
Heparin
-
Surgical instruments
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize.
-
Record baseline cardiac parameters, including left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion and record the recovery of cardiac function over time (e.g., 45 minutes).
-
Gp91-ds-tat can be added to the perfusate before ischemia or at the onset of reperfusion to assess its protective effects.
Detection of Reactive Oxygen Species (DHE Staining)
Dihydroethidium (DHE) is a fluorescent probe used to detect superoxide in tissues.
Materials:
-
DHE stock solution (e.g., in DMSO)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Fluorescence microscope
-
DAPI (for nuclear counterstaining)
Procedure:
-
Embed fresh or fixed cardiac tissue in OCT compound and freeze.
-
Cut frozen sections (e.g., 5-10 µm thick) using a cryostat and mount them on glass slides.
-
Incubate the sections with DHE solution (e.g., 10 µM in PBS) in a light-protected, humidified chamber at 37°C for 30 minutes.
-
Gently wash the sections with PBS.
-
Counterstain with DAPI if desired.
-
Mount the sections with an aqueous mounting medium.
-
Visualize the sections using a fluorescence microscope. Red fluorescence indicates the presence of superoxide.
Western Blotting for JNK/c-Jun Signaling Pathway
This protocol is for the detection of phosphorylated (activated) JNK and c-Jun in cardiac tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize cardiac tissue samples in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Gp91-ds-tat is a valuable research tool for investigating the role of Nox2-derived oxidative stress in cardiovascular ischemia/reperfusion injury. The protocols outlined in these application notes provide a framework for utilizing Gp91-ds-tat in various preclinical models to explore its therapeutic potential. The consistent findings of reduced infarct size, improved cardiac and vascular function, and decreased neuronal damage highlight the promise of Nox2 inhibition as a strategy for mitigating the detrimental effects of I/R injury.
Troubleshooting & Optimization
Gp91 ds-tat solubility and stability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the solubility, stability, and handling of the Gp91ds-tat peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gp91ds-tat and how does it work?
A1: Gp91ds-tat is a cell-permeable peptide inhibitor of NADPH oxidase 2 (NOX2).[1] It is a chimeric peptide composed of a sequence from gp91phox (the catalytic subunit of NOX2) linked to a Tat peptide derived from the HIV-1 virus.[2][3] The Tat sequence facilitates the peptide's entry into cells.[2] Gp91ds-tat works by competitively inhibiting the binding of the cytosolic subunit p47phox to gp91phox, which is a crucial step in the assembly and activation of the NOX2 enzyme complex.[3][4][5] By preventing this interaction, Gp91ds-tat blocks the production of superoxide and other reactive oxygen species (ROS) mediated by NOX2.[1]
Q2: What are the common research applications for Gp91ds-tat?
A2: Gp91ds-tat is widely used in research to investigate the role of NOX2-derived ROS in various physiological and pathological processes. Common applications include studies on:
-
Cardiovascular diseases, including hypertension and ischemia-reperfusion injury.[3][4]
-
Neuroinflammatory and neurodegenerative conditions like Alzheimer's disease and stroke.[1][2]
-
Diabetic retinopathy.
-
Inflammasome activation.[6]
Q3: What is the amino acid sequence of Gp91ds-tat?
A3: The amino acid sequence for Gp91ds-tat is typically Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH2 (RKKRRQRRRCSTRIRRQL-NH2).[1] A scrambled version, often used as a negative control, has the sequence YGRKKRRQRRRCLRITRQSR-NH2.[7]
Solubility and Stability
Quantitative Data Summary
The solubility and stability of Gp91ds-tat can vary slightly between suppliers. Below is a summary of typical values.
| Parameter | DMSO | Water | Storage (Lyophilized) | Storage (In Solvent) |
| Solubility | Up to 100 mg/mL (40.77 mM).[1] Sonication may be required.[8] | ≥ 50 mg/mL (20.38 mM).[1] Some suppliers report 49 mg/mL.[2] | -20°C for up to 3 years.[2][8] Keep desiccated and protected from light. | -80°C for up to 1 year.[8] -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles. |
Note: It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[1]
Troubleshooting Guide for Solubility Issues
If you encounter difficulties dissolving your Gp91ds-tat peptide, follow these steps:
Problem: The peptide does not dissolve in water or buffer.
Solution Workflow:
Q4: My Gp91ds-tat solution appears cloudy. What should I do?
A4: Cloudiness or precipitation indicates that the peptide's solubility limit has been exceeded in that particular solvent or that the peptide is aggregating. Centrifuge the solution to pellet the undissolved peptide. You can then try to redissolve the pellet using the troubleshooting steps above. It is crucial to start with a clear solution for accurate concentration determination and to avoid introducing aggregates into your experiments.
Q5: How can I prevent peptide aggregation?
A5: To minimize aggregation, dissolve the peptide at a high concentration in a suitable solvent (like DMSO) to create a stock solution. Aliquot this stock into single-use volumes and store them at -80°C. When you need to use the peptide, thaw an aliquot and dilute it to the final working concentration in your experimental buffer immediately before use. Avoid repeated freeze-thaw cycles.
Q6: Are there any signs of Gp91ds-tat degradation I should watch for?
A6: Visual signs of degradation are rare for lyophilized peptides stored correctly. For peptide solutions, repeated freeze-thaw cycles can lead to degradation. A decrease in the expected biological activity in your assays could be an indicator of degradation. The presence of a cysteine residue in the sequence means the peptide is susceptible to oxidation, which could lead to dimerization. While not strictly degradation, this can affect activity. It is recommended to use freshly prepared solutions for optimal performance.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Gp91ds-tat Stock Solution in DMSO
-
Equilibrate: Allow the vial of lyophilized Gp91ds-tat to warm to room temperature before opening to prevent moisture condensation.
-
Calculate Volume: The molecular weight of Gp91ds-tat is approximately 2452.94 g/mol . To prepare a 10 mM stock solution from 1 mg of peptide:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 2452.94 g/mol ) = 0.00004077 L
-
Volume (µL) = 40.77 µL
-
-
Dissolution: Add 40.77 µL of anhydrous, sterile-filtered DMSO to the vial containing 1 mg of Gp91ds-tat.
-
Solubilize: Vortex gently. If necessary, sonicate the solution in a water bath for short intervals until the peptide is fully dissolved. The solution should be clear.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in low-protein-binding tubes. Store immediately at -80°C for up to one year.[8]
Protocol 2: Quality Control Check of Stock Solution
A simple quality control check can be performed to ensure your peptide is active before proceeding with large-scale experiments.
Protocol 3: General In Vitro Usage
For a typical cell-based assay, Gp91ds-tat is used at a working concentration of 1-10 µM.
-
Thaw: Thaw a single-use aliquot of your Gp91ds-tat stock solution.
-
Dilute: Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Pre-incubation: Add the Gp91ds-tat working solution to your cells and pre-incubate for 1-2 hours before applying your experimental stimulus.[1] This allows time for the peptide to penetrate the cells.
-
Experiment: Proceed with your experimental protocol, including appropriate vehicle and scrambled peptide controls.
Protocol 4: General In Vivo Administration
Gp91ds-tat has been used in various animal models. The dosage and administration route can vary significantly depending on the model and research question.
-
Dosage: Reported dosages range from 100 ng/kg to 10 mg/kg.[2][3]
-
Administration Routes: Common methods include intraperitoneal (i.p.) injection, intravenous (i.v.) infusion, or direct superfusion onto target tissue.[1][4][7]
Example (based on literature): For a mouse model of hypertension, Gp91ds-tat was administered at 10 mg/kg/day via intraperitoneal infusion.[3] For studies on cerebrovascular function, it has been superfused over the neocortex at a concentration of 1 µM.[7] It is essential to consult relevant literature for your specific model to determine the optimal dosage and administration protocol.
Signaling Pathway
Gp91ds-tat inhibits the assembly of the NOX2 enzyme complex, a key source of cellular ROS. The simplified signaling pathway is illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NADPH Oxidase-Mediated Triggering of Inflammasome Activation in Mouse Podocytes and Glomeruli During Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. gp91 ds-tat | NOX2 inhibitor | TargetMol [targetmol.com]
potential off-target effects of Gp91 ds-tat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Gp91 ds-tat, a widely used peptide inhibitor of NADPH oxidase 2 (NOX2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable peptide inhibitor designed to specifically target the NOX2 enzyme. It consists of two key components:
-
A sequence from the gp91phox (also known as NOX2) subunit of the NADPH oxidase complex. This sequence mimics the binding site for the p47phox subunit.
-
A Tat peptide sequence derived from the HIV-1 Tat protein. This sequence acts as a cell-penetrating peptide, facilitating the entry of this compound into the cell.
By mimicking the p47phox binding site on gp91phox, this compound competitively inhibits the assembly of the functional NOX2 enzyme complex, thereby blocking the production of superoxide radicals. A scrambled version of the peptide, scramb-tat, is often used as a negative control in experiments to demonstrate the specificity of the inhibitory effect.
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of NOX2-dependent superoxide production. This has been demonstrated in various experimental models, leading to downstream effects such as:
-
Reduction of oxidative stress.
-
Attenuation of inflammation.[1]
-
Protection against ischemia-reperfusion injury.[2]
-
Amelioration of vascular dysfunction.[3]
Q3: What are the potential off-target effects of this compound?
While this compound is designed for specificity, potential off-target effects should be considered:
-
Effects of the Tat Peptide Moiety: The Tat peptide itself can have biological effects. Studies have shown that the HIV-1 Tat protein can induce the expression of inflammatory cytokines and may have other cellular effects independent of the Gp91 ds sequence.[4][5] Therefore, it is crucial to use the scramb-tat control to differentiate the effects of NOX2 inhibition from those of the Tat peptide.
-
Non-specific Inhibition: Although generally considered specific for NOX2, the possibility of interaction with other proteins or signaling pathways cannot be entirely ruled out, especially at high concentrations.
-
Cellular Uptake Variations: The efficiency of Tat-mediated peptide delivery can vary between different cell types, potentially leading to inconsistent results.[6]
Q4: How can I minimize and control for potential off-target effects in my experiments?
-
Use a Scrambled Control: Always include a scramb-tat peptide control in your experiments. This is the most critical control to distinguish the specific effects of NOX2 inhibition from non-specific effects of the peptide.
-
Dose-Response Analysis: Perform a dose-response curve to determine the lowest effective concentration of this compound for your experimental system. This will help minimize potential off-target effects that may occur at higher concentrations.
-
Multiple Readouts: Use multiple, independent assays to confirm your findings. For example, if you are studying apoptosis, use both an Annexin V/PI assay and a caspase activity assay.
-
Orthogonal Approaches: Whenever possible, confirm your findings using alternative methods of NOX2 inhibition, such as siRNA or genetic knockout models.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Superoxide Production
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of the this compound peptide (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Reconstitute the peptide in a suitable sterile buffer immediately before use. |
| Inefficient Cellular Uptake | Optimize the concentration and incubation time of this compound for your specific cell type. Verify cellular uptake using a fluorescently labeled version of the peptide, if available. |
| Incorrect Assay Conditions | Ensure that the superoxide detection assay (e.g., DHE staining) is performed correctly. Optimize probe concentration and imaging parameters. Include appropriate positive and negative controls. |
| Cell Type Specificity | Confirm that your cell type of interest expresses NOX2 as the primary source of NADPH oxidase-derived superoxide. |
Problem 2: Observed Effects with both this compound and Scramb-tat
| Possible Cause | Troubleshooting Step |
| Off-target Effect of the Tat Peptide | This suggests that the observed effect may be due to the Tat peptide moiety rather than NOX2 inhibition. Investigate the known cellular effects of the Tat peptide in your experimental context.[4] |
| Non-specific Peptide Effects | High concentrations of peptides can sometimes lead to non-specific cellular responses. Lower the concentration of both this compound and scramb-tat in your experiments. |
| Experimental Artifact | Carefully review your experimental protocol for any potential sources of artifact. Ensure that all reagents are of high quality and free of contaminants. |
Problem 3: Unexpected Changes in Cell Viability or Apoptosis
| Possible Cause | Troubleshooting Step |
| Toxicity at High Concentrations | Perform a dose-response experiment to assess the cytotoxicity of this compound in your cell line using an MTT or similar cell viability assay. |
| Induction of Apoptosis by Tat Peptide | Some studies have suggested that the Tat peptide can influence cell survival pathways.[7] Use the scramb-tat control to determine if the observed effect is specific to the Gp91 ds sequence. |
| Modulation of Pro- or Anti-apoptotic Signaling | Investigate the effect of this compound on key apoptotic signaling pathways (e.g., caspase activation, Bcl-2 family protein expression). |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Effect of this compound on Superoxide Production and Blood Pressure
| Parameter | Treatment Group | Result | Reference |
| Ang II-induced Aortic Superoxide | Vehicle | Increased | [3] |
| Ang II + this compound | Inhibited | [3] | |
| Ang II + Scramb-tat | No effect | [3] | |
| Systolic Blood Pressure | Ang II | Increased | [3] |
| Ang II + this compound | Attenuated increase | [3] | |
| Ang II + Scramb-tat | No effect | [3] |
Table 2: Effect of this compound on Inflammatory Responses
| Parameter | Treatment Group | Result | Reference |
| Homocysteine-induced NLRP3 Inflammasome Activation | Vehicle | Activated | [1][8] |
| Homocysteine + this compound | Inhibited | [1][8] | |
| Homocysteine-induced IL-1β Production | Vehicle | Increased | [1] |
| Homocysteine + this compound | Reduced | [1] | |
| HIV-Tat-induced Cytokine Release (TNF-α, IL-6) | Vehicle | Increased | [4] |
| HIV-Tat + Gp91 ds | Attenuated | [4] |
Table 3: Effect of this compound on Cell Viability and Apoptosis
| Parameter | Treatment Group | Result | Reference |
| High Glucose-induced Cell Death (Human Retinal Endothelial Cells) | High Glucose | Increased | [8] |
| High Glucose + this compound (5µM, 96h) | Attenuated | [8] | |
| MPP+-induced Cell Death (SH-SY5Y cells) | MPP+ | Increased | [9] |
| MPP+ + Tat-PIM2 (a fusion protein with a Tat peptide) | Increased Viability | [9] |
Experimental Protocols
Measurement of Intracellular Superoxide using Dihydroethidium (DHE)
Objective: To quantify intracellular superoxide levels following treatment with this compound.
Materials:
-
Cells of interest
-
This compound and scramb-tat peptides
-
Dihydroethidium (DHE)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish).
-
Pre-treat cells with the desired concentrations of this compound or scramb-tat for the appropriate time (e.g., 1-2 hours). Include a vehicle-only control.
-
Induce superoxide production if required by your experimental model (e.g., with Angiotensin II, PMA).
-
Wash the cells with pre-warmed HBSS.
-
Incubate the cells with DHE (typically 2-10 µM) in HBSS for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with HBSS to remove excess DHE.
-
Immediately acquire fluorescent images using a microscope with appropriate filters (e.g., excitation/emission ~518/605 nm) or measure fluorescence intensity using a plate reader.[10][11]
-
Quantify the fluorescence intensity in the different treatment groups.
Assessment of Cell Viability using MTT Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound and scramb-tat peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, scramb-tat, or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (typically to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][13][14]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound and scramb-tat peptides
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound, scramb-tat, or vehicle control as described for the MTT assay.
-
Harvest the cells (including any floating cells in the medium) by trypsinization or scraping, followed by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[15][16][17][18]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway Diagrams
Below are diagrams illustrating key signaling pathways potentially affected by this compound.
Caption: Mechanism of NOX2 activation and its inhibition by this compound.
Caption: this compound inhibits NLRP3 inflammasome activation.
Caption: this compound protects against neuronal apoptosis via the JNK3/c-Jun pathway.[19]
Caption: Potential off-target effects mediated by the Tat peptide moiety of this compound.
References
- 1. NADPH Oxidase-Mediated Triggering of Inflammasome Activation in Mouse Podocytes and Glomeruli During Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NADPH oxidase drives cytokine and neurotoxin release from microglia and macrophages in response to HIV-Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the human immunodeficiency virus type 1 Tat protein on the expression of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protective effects of cell permeable Tat-PIM2 protein on oxidative stress induced dopaminergic neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biopioneer.com.tw [biopioneer.com.tw]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gp91ds-tat attenuates neuronal damage in hippocampal CA1 region induced by ischemia/reperfusion through inhibiting the JNK3/c-Jun signaling pathway [xb.xzhmu.edu.cn]
Technical Support Center: Gp91 ds-tat and Scrambled Peptide Control
Welcome to the technical support center for the use of Gp91 ds-tat and its scrambled peptide control in experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable peptide inhibitor of NADPH oxidase 2 (NOX2). It is a chimeric peptide composed of a sequence from gp91phox (the catalytic subunit of NOX2) linked to the HIV-1 Tat peptide. The Tat sequence facilitates the entry of the peptide into cells.[1] The gp91phox-derived sequence acts as a competitive inhibitor, preventing the assembly of the active NOX2 enzyme complex and thereby blocking the production of superoxide radicals.[2]
Q2: What is the purpose of a scrambled peptide control?
A2: A scrambled peptide control is a peptide with the same amino acid composition as the active peptide (this compound) but with a randomized sequence.[3] It is used as a negative control to ensure that the observed effects of this compound are due to its specific sequence and inhibitory function, rather than non-specific effects of the peptide itself, such as charge or hydrophobicity.[3] A well-designed scrambled control should have similar physicochemical properties to the active peptide but lack its biological activity.
Q3: How do I choose or design a good scrambled control peptide?
A3: A good scrambled control should maintain the same amino acid composition and length as the this compound peptide. When designing or selecting a scrambled control, it's important to consider maintaining similar physicochemical properties such as isoelectric point and hydrophobicity to the active peptide.[4] Simple randomization of the sequence is a common approach.[3] Some services offer algorithms for generating scrambled sequences that aim to minimize the potential for unintended biological activity.[4] It is crucial to avoid creating new active motifs during the scrambling process.
Q4: What are the recommended working concentrations and incubation times for this compound?
A4: The optimal concentration and incubation time for this compound can vary depending on the cell type or animal model. Based on published studies, here are some general guidelines:
-
In vitro: Concentrations typically range from 1 µM to 10 µM.[2][5] Pre-incubation times can vary from 30 minutes to 2 hours before the experimental treatment.[2]
-
In vivo: Dosages can range from 1 mg/kg to 10 mg/kg, administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[2][6]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect observed with this compound | 1. Peptide Instability/Degradation: Peptides can be susceptible to degradation by proteases. | - Aliquot the peptide upon reconstitution and store at -80°C. - Avoid repeated freeze-thaw cycles. - Use protease inhibitors in your experimental system if appropriate. |
| 2. Insufficient Cell Permeability: The Tat peptide facilitates cell entry, but efficiency can vary between cell types. | - Increase the incubation time or concentration of the peptide. - Verify cell permeability using a fluorescently labeled version of the peptide. | |
| 3. Low NOX2 Expression: The target cell line or tissue may not express sufficient levels of NOX2. | - Confirm NOX2 expression using techniques like Western blotting or qPCR. | |
| 4. Experimental Variability: Inconsistent results can arise from variations in cell culture conditions or animal handling.[7] | - Standardize all experimental procedures. - Ensure consistent cell passage numbers and confluency. | |
| Scrambled peptide control shows a biological effect | 1. Non-specific Peptide Effects: High concentrations of any peptide can sometimes lead to non-specific effects. | - Perform a dose-response with the scrambled peptide to determine if the effect is concentration-dependent. - Test a different scrambled sequence. |
| 2. Unintended Biological Activity: The scrambled sequence may have inadvertently created a new active motif. | - Analyze the scrambled sequence for known protein-protein interaction motifs. - Consider using a different type of negative control, such as a mutated, inactive version of this compound. | |
| High background or inconsistent results in ROS assays | 1. Assay Interference: The peptide may interfere with the detection method for reactive oxygen species (ROS). | - Run a cell-free control to check for direct interaction between the peptide and the ROS probe. |
| 2. Experimental Conditions: Factors like light exposure and temperature can affect ROS measurements. | - Protect samples from light. - Maintain consistent temperature throughout the experiment. | |
| Observed Cytotoxicity | 1. High Peptide Concentration: Very high concentrations of cell-penetrating peptides can be cytotoxic. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells. - Lower the peptide concentration and/or reduce the incubation time. |
Experimental Protocols
In Vitro Inhibition of NOX2 Activity
This protocol provides a general guideline for inhibiting NOX2-mediated superoxide production in cultured cells.
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Peptide Preparation: Reconstitute this compound and the scrambled control peptide in sterile, nuclease-free water or a suitable buffer to a stock concentration of 1 mM. Aliquot and store at -80°C.
-
Peptide Treatment: On the day of the experiment, dilute the stock solutions of this compound and the scrambled control to the desired final working concentration (e.g., 5 µM) in cell culture medium.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the peptides. Pre-incubate the cells for 1-2 hours at 37°C and 5% CO2.[2]
-
Stimulation: After pre-incubation, add the stimulus of interest (e.g., Angiotensin II, PMA) to induce NOX2 activity.
-
Measurement of ROS: Measure superoxide or other reactive oxygen species using a suitable assay (e.g., DHE staining, lucigenin-based chemiluminescence).
In Vivo Inhibition of NOX2 Activity in a Mouse Model of Hypertension
This protocol is adapted from a study investigating the effect of this compound on angiotensin II-induced hypertension.[8]
-
Animal Model: Use appropriate mouse strains for the study of hypertension.
-
Peptide and Drug Preparation: Dissolve this compound and the scrambled control in sterile saline. Prepare Angiotensin II for infusion.
-
Surgical Procedure: Implant osmotic minipumps for continuous infusion of Angiotensin II (e.g., 0.75 mg/kg/day).[8]
-
Peptide Administration: Administer this compound or the scrambled control (e.g., 10 mg/kg/day) via intraperitoneal injection.[8]
-
Blood Pressure Measurement: Measure systolic blood pressure at regular intervals (e.g., days 0, 3, 5, and 7) using the tail-cuff method.[8]
-
Tissue Analysis: At the end of the experiment, collect tissues of interest (e.g., aorta) for analysis of NOX2 activity and oxidative stress markers.
Quantitative Data Summary
The following tables summarize quantitative data from published studies to provide a reference for expected outcomes.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulus | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Podocytes | Homocysteine | 5 µM | 1 hour pre-treatment | Blocked superoxide production and NLRP3 inflammasome activation.[2] | [2] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | 96 hours | Ameliorated increase in total ROS and cell death.[2] | [2] |
| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM | 2 hours pre-treatment | Significantly inhibited ROS production, proliferation, and migration.[2] | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dosage | Administration Route | Duration | Observed Effect | Reference |
| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day | Intraperitoneal | 7 days | Significantly attenuated the increase in systolic blood pressure.[8] | [8] |
| APP/PS1 Mice (Alzheimer's Disease model) | - | 10 mg/kg | Intraperitoneal (every other day) | 1-2 weeks | Improved cerebrovascular function and cognitive performance.[2] | [2] |
| Rats | Kainic Acid-induced Epilepsy | 400 ng/kg | Intracerebroventricular | Continuous | Significantly reduced seizure frequency and total number of seizures.[7] | [7] |
Signaling Pathways and Experimental Workflows
NOX2 Activation and Inhibition by this compound
Caption: this compound inhibits NOX2 assembly.
General Experimental Workflow
Caption: Workflow for this compound experiments.
Downstream Signaling of NOX2-derived ROS
Caption: Key downstream effects of NOX2-ROS.
References
- 1. This compound, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. all-chemistry.com [all-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gp91 ds-tat Delivery in Cell Culture
Welcome to the technical support center for Gp91 ds-tat, a cell-permeable peptide inhibitor of NADPH oxidase 2 (NOX2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chimeric peptide composed of two key components: a sequence from gp91phox (also known as NOX2) and the Tat (Trans-Activator of Transcription) peptide from the Human Immunodeficiency Virus (HIV).[1][2][3] The gp91phox sequence acts as a competitive inhibitor, preventing the assembly of the active NOX2 enzyme complex.[2][4][5][6] Specifically, it blocks the interaction between gp91phox and p47phox, a crucial step for enzyme activation.[6][7] The Tat peptide is a cell-penetrating peptide (CPP) that facilitates the entry of this compound into the cell, a process often mediated by endocytosis.[1][3][8]
Q2: What is the primary application of this compound in cell culture experiments?
This compound is primarily used to selectively inhibit the activity of NADPH oxidase 2 (NOX2), a major source of reactive oxygen species (ROS) in various cell types.[2][9] By inhibiting NOX2, researchers can study the downstream effects of reduced ROS production on various cellular processes, including inflammation, apoptosis, and signal transduction.[9][10] It has been utilized in studies related to Alzheimer's disease, cardiovascular disease, and diabetic retinopathy.[9]
Q3: How should I store and handle the this compound peptide?
For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C.[9] Once reconstituted, the stock solution can be stored at -20°C for up to a month or at -80°C for up to six months.[9] It is recommended to aliquot the reconstituted peptide to avoid repeated freeze-thaw cycles. If preparing an aqueous stock solution, it should be filter-sterilized using a 0.22 µm filter before use.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the delivery of this compound in cell culture experiments.
Issue 1: Low or No Inhibitory Effect Observed
Possible Causes:
-
Suboptimal Peptide Concentration: The concentration of this compound may be too low to effectively inhibit NOX2 in your specific cell type.
-
Insufficient Incubation Time: The pre-incubation time may not be long enough for adequate cellular uptake and target engagement.
-
Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide.
-
Inefficient Cellular Uptake: The efficiency of TAT-mediated delivery can be cell-type dependent and influenced by culture conditions.[11]
-
Low NOX2 Expression: The cell line you are using may not express sufficient levels of NOX2 for a measurable effect.
Solutions:
| Solution | Detailed Protocol |
| Optimize Concentration | Perform a dose-response experiment to determine the optimal concentration. Start with a range of 1-10 µM. Based on literature, concentrations of 1-5 µM are commonly effective.[9] |
| Optimize Incubation Time | Test different pre-incubation times, for example, 1, 2, and 4 hours, before applying your stimulus. A 1-2 hour pre-treatment is a common starting point.[9][12] |
| Verify Peptide Integrity | Ensure the peptide has been stored correctly at -20°C or -80°C. Use a fresh aliquot for your experiment. |
| Enhance Cellular Uptake | Ensure cells are healthy and in the logarithmic growth phase.[13] Optimize cell density, as this can influence endocytic uptake.[11] Some studies suggest that serum starvation prior to peptide addition can impact uptake, though this is cell-type dependent.[11] |
| Confirm NOX2 Expression | Verify the expression of gp91phox (NOX2) in your cell line using techniques like Western blot or qPCR. |
| Include Proper Controls | Always include a scrambled peptide control (sthis compound) to ensure the observed effects are specific to NOX2 inhibition and not due to non-specific peptide effects.[14] |
Issue 2: Observed Cytotoxicity or Cell Death
Possible Causes:
-
High Peptide Concentration: While generally well-tolerated, high concentrations of TAT-conjugated peptides can induce cytotoxicity.[15]
-
Prolonged Incubation: Extended exposure to the peptide may be detrimental to some cell lines.
-
Contamination: The peptide solution or cell culture may be contaminated.
Solutions:
| Solution | Detailed Protocol |
| Titrate Peptide Concentration | If cytotoxicity is observed, reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration for your specific cell line and experimental duration. |
| Reduce Incubation Time | Decrease the incubation time with the peptide. If a long-term experiment is necessary, consider replacing the media containing the peptide with fresh media after the initial incubation period.[13] |
| Ensure Sterility | Use sterile techniques when preparing and handling the peptide solution. Filter-sterilize the reconstituted peptide if necessary.[9] |
Experimental Protocols & Data
General Protocol for this compound Treatment
-
Peptide Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer to create a stock solution (e.g., 1 mM).[9]
-
Working Solution Preparation: Dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 5 µM).
-
Pre-incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for the optimized duration (e.g., 1-2 hours) at 37°C and 5% CO2.
-
Experimental Treatment: After pre-incubation, apply your experimental stimulus (e.g., H2O2, LPS) directly to the medium containing this compound.
-
Assay: Proceed with your downstream analysis (e.g., ROS measurement, Western blot, cell viability assay).
Summary of Experimental Conditions from Literature
| Cell Type | This compound Concentration | Incubation Time | Application | Reference |
| Mouse Podocytes | 5 µM | 1 hour pre-treatment | Inhibition of Hcy-induced superoxide production | [9] |
| Rat Mesenteric Arterial Smooth Muscle Cells | 1-3 µM | 2 hours pre-treatment | Inhibition of chemerin-induced ROS production | [9] |
| Human Retinal Endothelial Cells | 5 µM | 96 hours | Amelioration of high glucose-induced ROS | [9] |
| Primary Microglia | 50 µM | 1 hour pre-treatment | Inhibition of Tat-induced TNF release | [16] |
| Neuronal Cultures | 5 µM | 1 hour pre-treatment | Neuroprotection from epileptiform activity | [17] |
Visualizations
Mechanism of this compound Action
Caption: Mechanism of NOX2 inhibition by this compound.
Experimental Workflow for Optimizing this compound Delivery
Caption: Workflow for optimizing this compound concentration and incubation time.
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for common this compound issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 3. This compound | CRB1001119 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Peptide 2 - 1 mg, 1 mg | Labscoop [labscoop.com]
- 6. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NADPH oxidase drives cytokine and neurotoxin release from microglia and macrophages in response to HIV-Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 14. This compound; sthis compound, scrambled - 1 mg [anaspec.com]
- 15. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NADPH Oxidase Drives Cytokine and Neurotoxin Release from Microglia and Macrophages in Response to HIV-Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Gp91 ds-tat bioavailability limitations in vivo
Welcome to the technical support center for the in vivo application of Gp91ds-tat, a selective NADPH oxidase 2 (NOX2) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is Gp91ds-tat and how does it work?
Gp91ds-tat is a chimeric peptide designed to specifically inhibit the activity of the NOX2 enzyme. It consists of two key components:
-
gp91ds: A short peptide sequence derived from the B-loop of gp91phox (also known as NOX2), the catalytic subunit of the NOX2 complex. This sequence competitively inhibits the binding of the cytosolic subunit p47phox to gp91phox, a critical step for the assembly and activation of the NOX2 enzyme.[1][2]
-
tat: A cell-penetrating peptide derived from the HIV trans-activator of transcription protein. This highly cationic sequence facilitates the uptake of the Gp91ds peptide across the cell membrane, allowing it to reach its intracellular target.[3]
By preventing the assembly of the NOX2 complex, Gp91ds-tat effectively blocks the production of superoxide radicals by this specific isoform.[1][2]
Q2: What are the primary in vivo applications of Gp91ds-tat?
Gp91ds-tat has been utilized in a variety of preclinical in vivo models to investigate the role of NOX2-mediated oxidative stress in various pathologies. These include studies on:
-
Neurodegenerative diseases, such as Alzheimer's disease.[4][5]
-
Neurological disorders, including epilepsy and ischemic stroke.[1]
-
Cardiovascular conditions like hypertension and ischemia-reperfusion injury.[6][7]
-
Inflammatory responses.
Q3: What are the known limitations to the in vivo bioavailability of Gp91ds-tat?
The in vivo efficacy of Gp91ds-tat can be limited by several factors inherent to its peptide nature:
-
Proteolytic Degradation: Peptides are susceptible to rapid degradation by proteases present in plasma and tissues. The TAT peptide portion, being rich in basic amino acids, is particularly vulnerable to trypsin-like enzymes, leading to a short plasma half-life.[1]
-
Rapid Renal Clearance: Due to their small size, peptides are often quickly cleared from circulation via the kidneys.[8][9]
-
Limited Oral Bioavailability: As a peptide, Gp91ds-tat is not orally bioavailable and must be administered parenterally.[1]
-
Blood-Brain Barrier Penetration: While the tat peptide is designed to enhance cell entry, its ability to efficiently cross the blood-brain barrier (BBB) for systemic administration targeting the central nervous system (CNS) can be limited.[1]
Q4: How specific is Gp91ds-tat for NOX2?
Gp91ds-tat was rationally designed to be a specific inhibitor of NOX2.[2][10] Studies have shown that it does not inhibit NOX1 or NOX4 activity in cell-free assays.[10] However, due to some sequence homology in the targeted binding region between NOX1 and NOX2, and the fact that NOX1 can sometimes utilize p47phox for its activation, there has been some concern about potential cross-reactivity.[2][11] It is also important to note that Gp91ds-tat does not directly scavenge superoxide radicals or inhibit other superoxide-producing enzymes like xanthine oxidase.[6][11][12]
Q5: Why is a scrambled peptide control necessary in my experiments?
A scrambled peptide control (e.g., sgp91ds-tat) is a peptide with the same amino acid composition as Gp91ds-tat but with a randomized sequence.[5][13] It is a critical experimental control to ensure that the observed effects are due to the specific inhibitory action of Gp91ds-tat on NOX2 and not due to non-specific effects of administering a peptide, the tat-mediated cell penetration, or potential impurities.[1][5] Any biological effects observed with the scrambled peptide can be considered off-target or non-specific.
II. Troubleshooting Guide
| Problem / Observation | Possible Causes | Suggested Solutions & Troubleshooting Steps |
| No observable effect of Gp91ds-tat in my in vivo experiment. | 1. Insufficient Bioavailability: The peptide may be degrading too quickly or being cleared before it can reach its target tissue at a sufficient concentration. 2. Suboptimal Dosage or Administration Route: The dose may be too low for the specific animal model and disease state, or the administration route may not be appropriate for the target organ. 3. Incorrect Peptide Handling and Storage: Improper storage or repeated freeze-thaw cycles can lead to peptide degradation and loss of activity. 4. Experimental Model: The pathology in your model may not be primarily driven by NOX2-mediated oxidative stress. | 1. Review Administration Strategy: For systemic effects, consider more frequent administration (e.g., daily or every other day) or continuous infusion via an osmotic minipump to maintain therapeutic levels. For CNS targets, consider direct administration routes like intracerebroventricular (ICV) injection to bypass the BBB.[1] 2. Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal effective dose for your model. 3. Check Peptide Integrity: Ensure the peptide has been stored correctly at -20°C or -80°C and reconstituted freshly for each experiment. Avoid multiple freeze-thaw cycles.[4][14] 4. Confirm NOX2 Involvement: Before a large-scale in vivo experiment, confirm the expression and activity of NOX2 in your model system (e.g., through western blot, immunohistochemistry, or activity assays). |
| High variability in experimental results between animals. | 1. Inconsistent Administration: Variations in injection technique (e.g., depth and location for intraperitoneal injections) can affect absorption and bioavailability. 2. Peptide Aggregation or Precipitation: The peptide may not be fully solubilized, leading to inconsistent dosing. | 1. Standardize Injection Procedure: Ensure all injections are performed consistently by trained personnel. For intraperitoneal injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.[15] 2. Ensure Complete Solubilization: Follow the recommended protocol for dissolving the peptide. Briefly vortex or sonicate if necessary. Visually inspect the solution to ensure it is clear before injection. |
| Observing an effect with the scrambled peptide control. | 1. Non-Specific Peptide Effects: The tat peptide moiety itself can have biological effects independent of NOX2 inhibition. 2. Inflammatory Response to Peptide Administration: The introduction of any peptide can potentially trigger an immune response. | 1. Careful Interpretation: If the effect of the scrambled peptide is similar in magnitude to the Gp91ds-tat, it suggests the observed phenomenon is not due to NOX2 inhibition. 2. Reduce Peptide Load: If possible, try to use the lowest effective dose of Gp91ds-tat to minimize non-specific effects. 3. Include Additional Controls: Consider a vehicle-only control group and a group receiving only the tat peptide sequence to further dissect the effects. |
III. Quantitative Data Summary
| Animal Model | Administration Route | Dosage | Dosing Frequency | Reference |
| Mice (Alzheimer's Model) | Intraperitoneal (i.p.) | 10 mg/kg | Every other day | [4] |
| Mice (Hypertension Model) | Intraperitoneal (i.p.) | 10 mg/kg/day | Continuous infusion | [6][11] |
| Rats (Epilepsy Model) | Intracerebroventricular (ICV) | 400 ng/kg | Single dose | [1] |
| Rats (Epilepsy Model) | Intracerebroventricular (ICV) | 800 ng/kg/day | Continuous infusion | [1] |
| Rats (Ischemia/Reperfusion) | Intravenous (i.v.) | 1.2 mg/kg | Single bolus | [7] |
| Mice (Cerebral Vascular) | Superfusion | 1 µM | Single application | [5] |
Note on Pharmacokinetics of Cell-Penetrating Peptides: Studies on various cell-penetrating peptides, including TAT, have shown a rapid distribution phase with a half-life of a few minutes, followed by a slower elimination phase.[16] They tend to accumulate in highly perfused organs such as the liver and kidneys, leading to rapid clearance from the circulation.[8][9][17]
IV. Experimental Protocols
Reconstitution and Storage of Gp91ds-tat
-
Storage: Upon receipt, store the lyophilized peptide at -20°C or -80°C.
-
Reconstitution: For in vivo use, sterile saline is a commonly used vehicle. Some protocols may use water or other buffered solutions. If solubility is an issue, sterile DMSO can be used to create a stock solution, which is then further diluted in the aqueous vehicle. However, be mindful of the potential for DMSO to have biological effects and ensure the final concentration is low and consistent across all experimental groups.
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the required volume of sterile vehicle to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl to dissolve the peptide completely. If necessary, brief sonication can be used.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage of Stock Solutions: It is recommended to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][14] Stock solutions in aqueous buffers are generally stable for a shorter period than those in DMSO.
Intraperitoneal (IP) Injection Protocol (Mouse Model)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Materials:
-
Reconstituted Gp91ds-tat or scrambled peptide control in sterile saline.
-
Appropriate size syringe (e.g., 1 ml) and needle (e.g., 25-27 gauge).
-
Animal scale.
-
70% ethanol for disinfection.
-
-
Procedure:
-
Weigh the mouse to accurately calculate the injection volume.
-
Draw up the correct volume of the peptide solution into the syringe. Ensure there are no air bubbles.
-
Properly restrain the mouse, ensuring a firm grip on the scruff of the neck and the base of the tail to immobilize the animal.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen, halfway between the midline and the hind leg. This helps to avoid puncturing the bladder or cecum.[15]
-
Insert the needle, bevel up, at a 30-40 degree angle. The depth of insertion should be approximately 0.5 cm for an adult mouse.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly and steadily inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
V. Visualizations
Mechanism of Gp91ds-tat Action
Caption: Gp91ds-tat inhibits NOX2 assembly and superoxide production.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nox2 B-loop Peptide, Nox2ds, Specifically Inhibits Nox2 Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. gp91 ds-tat; sthis compound, scrambled - 1 mg [anaspec.com]
- 14. genscript.com [genscript.com]
- 15. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. The pharmacokinetics of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Gp91 ds-tat Peptide Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of Gp91 ds-tat peptide.
Frequently Asked Questions (FAQs)
1. What is the this compound peptide and what is its mechanism of action?
The this compound peptide is a chimeric peptide composed of two functional domains: a sequence from gp91phox (also known as Nox2) and a cell-penetrating peptide sequence from the HIV-1 trans-activator of transcription (Tat).[1] The gp91phox sequence acts as a competitive inhibitor of the NADPH oxidase 2 (Nox2) enzyme complex assembly, specifically by mimicking the docking site for the p47phox subunit.[2][3] This prevents the formation of a functional enzyme complex, thereby inhibiting the production of superoxide radicals.[4][5] The Tat sequence facilitates the entry of the peptide into cells, allowing it to reach its intracellular target.[1][6]
2. What is the amino acid sequence and molecular weight of this compound?
The typical amino acid sequence is H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH2.[1] The corresponding molecular weight is approximately 2671.6 g/mol .[1] Some variants may exist, such as a version that is two amino acids shorter at the N-terminus.[6][7]
3. How should the this compound peptide be stored and handled?
For long-term storage, the lyophilized peptide powder should be stored at -20°C, where it can be stable for up to three years.[8] Once reconstituted in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] Stock solutions can be stored at -80°C for up to a year or at -20°C for one month.[8]
4. How do I reconstitute the this compound peptide?
The peptide is soluble in water.[8] For stock solutions, dissolve the peptide in sterile, nuclease-free water. To enhance solubility, you can gently vortex the solution or use an ultrasonic bath.[9]
5. What purity level should I expect for the this compound peptide?
Reputable suppliers typically provide this compound peptide with a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[10][11] For sensitive applications, higher purities, such as >98%, may be available.[4]
6. Why is it important to use a scrambled control peptide?
A scrambled control peptide, such as sthis compound, consists of the same amino acids as the active peptide but in a random sequence.[5][9][12] This control is crucial to demonstrate that the observed biological effects are specific to the inhibitory sequence of this compound and not due to non-specific effects of a cell-penetrating peptide or the presence of a peptide itself.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity in my experiment. | Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to peptide degradation.[8] | Always aliquot stock solutions after the first reconstitution and store them at the recommended temperatures (-20°C or -80°C).[8] Avoid repeated freeze-thaw cycles. |
| Incorrect Peptide Concentration: The effective concentration of the peptide can vary depending on the cell type and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific model. Concentrations ranging from 1 µM to 50 µM have been reported in the literature.[4][13] | |
| Low Purity of the Peptide: Impurities in the peptide preparation can interfere with its activity or cause off-target effects. | Always use a high-purity peptide (≥95%). Verify the purity of your peptide batch using HPLC.[14] | |
| Cellular Uptake Issues: While the Tat sequence facilitates cell entry, uptake efficiency can vary between cell types. | Confirm cellular uptake using a fluorescently labeled version of the this compound peptide, if available. | |
| Inconsistent results between experiments. | Batch-to-Batch Variability: There may be slight variations in purity or peptide content between different synthesis batches. | Always obtain a certificate of analysis (CoA) for each new batch.[8] Perform a validation experiment with each new batch to ensure consistent activity. |
| Inaccurate Peptide Quantification: The net peptide content of the lyophilized powder can be lower than the total weight due to the presence of counter-ions and water. | For precise quantification, consider performing amino acid analysis or using a peptide quantification assay. | |
| Observed off-target effects or cellular toxicity. | Contaminants in the Peptide Preparation: Residual solvents from synthesis or other impurities could be causing toxicity. | Ensure the peptide is from a reputable source that performs thorough quality control for contaminants like endotoxins, especially for in vivo studies.[15] |
| High Peptide Concentration: Excessive concentrations of the peptide may lead to non-specific effects or toxicity. | Lower the concentration of the peptide used in your experiments and perform a toxicity assay. |
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for this compound Peptide
| Parameter | Method | Typical Specification |
| Purity | HPLC | ≥95%[10][11] |
| Identity | Mass Spectrometry | Matches the theoretical molecular weight (approx. 2673.3 Da)[11] |
| Appearance | Visual | White lyophilized powder |
| Solubility | Visual | Soluble in water[8] |
Table 2: Recommended Concentration Ranges for this compound Peptide in Different Applications
| Application | Concentration Range | Reference |
| In vitro cell culture | 1 µM - 50 µM | [4][13] |
| In vivo (rodent models) | 10 mg/kg | [13] |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure for determining the purity of the this compound peptide.
1. Materials:
- This compound peptide, lyophilized powder
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
- C18 analytical HPLC column
- HPLC system with a UV detector
2. Procedure:
- Prepare a 1 mg/mL stock solution of the this compound peptide in Mobile Phase A.
- Set up the HPLC system with the C18 column, equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
- Inject 10-20 µL of the peptide solution.
- Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
- Monitor the elution profile at 214 nm or 280 nm.
- The purity is calculated as the area of the main peptide peak divided by the total area of all peaks in the chromatogram.[14][15]
Protocol 2: Identity Verification by Mass Spectrometry (MS)
This protocol describes a general method to confirm the molecular weight of the this compound peptide.
1. Materials:
- This compound peptide solution (from HPLC or a separate preparation)
- Mass spectrometer (e.g., ESI-MS)
2. Procedure:
- Prepare a dilute solution of the peptide in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).
- Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.
- Acquire the mass spectrum in the positive ion mode.
- The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺, etc.).
- Deconvolute the spectrum to determine the molecular mass (M) of the peptide.
- Compare the experimentally determined molecular mass with the theoretical mass calculated from the amino acid sequence.[16][17][18]
Visualizations
Caption: Mechanism of this compound as a Nox2 inhibitor.
Caption: Quality control workflow for this compound peptide.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound | CRB1001119 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NADPH Oxidase-Derived Reactive Oxygen Species Mediate the Cerebrovascular Dysfunction Induced by the Amyloid β Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Peptide 2 - 1 mg, 1 mg | Labscoop [labscoop.com]
- 7. This compound Peptide 2 - 1 mg [anaspec.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. innopep.com [innopep.com]
- 11. This compound, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 12. pnas.org [pnas.org]
- 13. ahajournals.org [ahajournals.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Peptide Quality Control: Methods, Standards and Best Practices [biolongevitylabs.com]
- 16. Revealing the cellular degradome by mass spectrometry analysis of proteasome-cleaved peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]
- 18. Analysis of Proteasome-Generated Antigenic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Superoxide Detection: Dihydroethidium (DHE) Staining in Conjunction with Gp91ds-tat
An objective comparison of Dihydroethidium performance against alternative Reactive Oxygen Species (ROS) detection methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The accurate detection and quantification of reactive oxygen species (ROS) are critical for understanding cellular signaling, pathophysiology, and drug efficacy. Among the various ROS, superoxide (O₂⁻) is a primary radical species with significant biological implications. Dihydroethidium (DHE) has emerged as a widely used fluorescent probe for detecting intracellular superoxide. This guide provides a comprehensive overview of DHE staining, its use with the specific NADPH oxidase 2 (NOX2) inhibitor Gp91ds-tat, and a comparison with other common ROS detection methods.
Dihydroethidium and Gp91ds-tat: A Specific Approach to Superoxide Detection
Dihydroethidium is a cell-permeable probe that, upon reacting specifically with superoxide, is oxidized to 2-hydroxyethidium (2-OH-E⁺).[1][2] This product intercalates with DNA, emitting a red fluorescence that can be measured to estimate superoxide levels.[1][3][4] While DHE can be oxidized by other reactive species to form ethidium (E⁺), which also fluoresces red, the use of chromatographic techniques or careful spectral analysis can distinguish between the superoxide-specific product and non-specific oxidation products.[1][2]
A key challenge in ROS research is identifying the enzymatic source of the detected species. Gp91ds-tat is a valuable tool in this context. It is a chimeric peptide composed of a sequence from the gp91phox (or NOX2) subunit of NADPH oxidase linked to the HIV-1 Tat peptide.[5][6][7] The Tat sequence facilitates cell entry, allowing the gp91ds portion to act as a specific inhibitor of NOX2 assembly by preventing the binding of the p47phox subunit to gp91phox.[6][8] By observing a reduction in the DHE signal after treatment with Gp91ds-tat, researchers can specifically implicate NOX2 as a source of superoxide production.[9][10][11]
Comparative Analysis of ROS Detection Methods
While DHE is a powerful tool for superoxide detection, several other methods are available, each with its own strengths and limitations. The following table provides a comparative summary of commonly used ROS probes.
| Probe Name | Target ROS | Principle of Detection | Advantages | Limitations | Typical Working Concentration | Excitation/ Emission (nm) |
| Dihydroethidium (DHE) | Superoxide (O₂⁻) | Oxidation to fluorescent 2-hydroxyethidium | High sensitivity and relative specificity for superoxide; cell-permeable. | Can be oxidized by other species to ethidium, which has an overlapping fluorescence spectrum with 2-hydroxyethidium.[1][2] | 5-10 µM[1][3][12] | ~510 / ~595[12] |
| MitoSOX Red | Mitochondrial Superoxide | A DHE derivative targeted to mitochondria. | Allows for specific detection of superoxide generated within the mitochondria.[2] | Similar to DHE, can be oxidized by other species. | 2-5 µM | ~510 / ~580 |
| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | General Oxidative Stress (H₂O₂, hydroxyl radicals, peroxynitrite) | De-esterified and oxidized to the highly fluorescent DCF. | Widely used and sensitive to a broad range of oxidizing species. | Lacks specificity for any single ROS; prone to auto-oxidation and photo-instability.[1] | 5-20 µM | ~485 / ~530 |
| Amplex Red | Hydrogen Peroxide (H₂O₂) | In the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to form the fluorescent product resorufin. | Highly sensitive and specific for H₂O₂; can be used to measure extracellular H₂O₂.[13] | Requires exogenous HRP; indirect measurement. | 10-50 µM | ~570 / ~585 |
| Lucigenin | Superoxide (O₂⁻) | Chemiluminescent reaction with superoxide. | High sensitivity. | Can undergo redox cycling, leading to artificial superoxide generation and overestimation of levels.[2][14] | 5-250 µM | N/A (Chemiluminescence) |
| Genetically Encoded Sensors (e.g., HyPer, roGFP) | H₂O₂ or Redox Potential | Conformational changes in fluorescent proteins upon oxidation. | Highly specific and allows for real-time measurements in living cells and specific subcellular compartments; ratiometric measurements are possible.[2] | Requires cell transfection or creation of transgenic models; may have lower signal intensity than chemical probes.[15] | N/A | Varies by sensor (e.g., HyPer: ~420 & ~500 / ~516) |
Visualizing the Pathway and Workflow
To better understand the biological context and experimental procedure, the following diagrams illustrate the NOX2 signaling pathway and the DHE staining workflow.
Caption: NOX2 signaling pathway and the inhibitory action of Gp91ds-tat.
Caption: Experimental workflow for DHE staining with Gp91ds-tat inhibitor.
Detailed Experimental Protocol: DHE Staining in Cultured Adherent Cells
This protocol provides a general framework for detecting superoxide in adherent cells using DHE, with an optional step for NOX2 inhibition using Gp91ds-tat. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
Dihydroethidium (DHE) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Gp91ds-tat peptide
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (serum-free for staining)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters (e.g., excitation ~535 nm, emission ~610 nm)
Procedure:
-
Preparation of Stock Solutions:
-
DHE Stock (10 mM): Dissolve 1 mg of DHE in 315 µL of anhydrous DMSO.[12] Aliquot into light-protected tubes and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.[4][12]
-
Gp91ds-tat Stock (e.g., 1 mM): Reconstitute the peptide in sterile water or PBS according to the manufacturer's instructions. Aliquot and store at -80°C.
-
-
Cell Preparation:
-
Experimental Treatment:
-
Wash the cells once with warm PBS.
-
Apply your experimental treatment (e.g., agonist, drug candidate) in a serum-free medium for the desired duration. Include appropriate vehicle controls.
-
-
NOX2 Inhibition (Optional):
-
For inhibitor-treated groups, pre-incubate the cells with Gp91ds-tat (e.g., a final concentration of 5 µM) for 1 hour at 37°C prior to and during the experimental treatment.[9]
-
-
DHE Staining:
-
Prepare a fresh DHE working solution (e.g., 10 µM) by diluting the stock solution in pre-warmed serum-free medium or PBS.[1][12] Protect this solution from light.
-
Remove the treatment medium from the cells and wash gently with warm PBS.
-
Add the DHE working solution to the cells and incubate for 30 minutes at 37°C in the dark.[1][12]
-
-
Washing and Imaging:
-
Carefully remove the DHE solution and wash the cells 2-3 times with warm PBS to remove any unincorporated probe.[1]
-
Add fresh warm PBS or an appropriate imaging buffer to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope. Acquire images using consistent settings (e.g., exposure time) across all experimental groups.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to the number of cells (e.g., by using a nuclear counterstain like DAPI or Hoechst if necessary).[3]
-
Compare the fluorescence intensity between control, treated, and inhibitor-treated groups. A significant decrease in DHE fluorescence in the Gp91ds-tat group compared to the agonist-only group would indicate NOX2-dependent superoxide production.
-
Conclusion
The combination of Dihydroethidium staining and the specific NOX2 inhibitor Gp91ds-tat provides a robust and targeted approach for investigating superoxide production in biological systems. While DHE offers high sensitivity for superoxide, researchers must be aware of its potential for non-specific oxidation and choose the appropriate analytical methods. By understanding the capabilities and limitations of DHE in comparison to other ROS detection methods, scientists can select the most suitable tools for their research questions, leading to more accurate and reliable insights into the complex role of oxidative stress in health and disease.
References
- 1. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroethidium staining [bio-protocol.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. NADPH Oxidase Drives Cytokine and Neurotoxin Release from Microglia and Macrophages in Response to HIV-Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. med.emory.edu [med.emory.edu]
- 13. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NOX Inhibitors: Gp91ds-tat vs. Apocynin
In the study of cellular signaling and disease pathology, the role of reactive oxygen species (ROS) is of paramount importance. NADPH oxidases (NOX) are a family of enzymes dedicated to the production of ROS. To investigate the function of these enzymes, researchers rely on specific inhibitors. This guide provides an objective comparison of two widely used NOX inhibitors, Gp91ds-tat and apocynin, focusing on their mechanisms, efficacy, and experimental applications.
Mechanism of Action
Gp91ds-tat: A Specific Peptide Inhibitor
Gp91ds-tat, also known as Nox2ds-tat, is a rationally designed chimeric peptide inhibitor of NADPH oxidase 2 (Nox2).[1][2] It is composed of two key parts: a nine-amino acid sequence derived from the B-loop of gp91phox (the catalytic subunit of Nox2) and a nine-amino acid sequence from the HIV-tat protein.[3][4][5] The gp91phox sequence specifically mimics the docking site for the cytosolic subunit p47phox, thereby preventing the assembly of the active NOX2 enzyme complex.[5][6][7] The HIV-tat sequence acts as a cell-penetrating peptide, facilitating the entry of the inhibitor into cells.[3][4] This targeted approach makes Gp91ds-tat a highly specific inhibitor of Nox2 assembly.[2][7]
Apocynin: A Widely Used but Controversial Inhibitor
Apocynin is a naturally occurring methoxy-substituted catechol isolated from the plant Picrorhiza kurroa.[8] It is proposed to act as a prodrug that requires conversion to its active form, diapocynin, through peroxidase-mediated oxidation.[9][10] The active form is thought to inhibit NOX assembly by preventing the translocation of the cytosolic subunits p47phox and p67phox to the cell membrane.[8][10][11]
However, the efficacy and mechanism of apocynin are subjects of debate, particularly in non-phagocytic cells which often lack the necessary peroxidases like myeloperoxidase (MPO) for its activation.[12] In these cell types, apocynin may function primarily as an antioxidant or ROS scavenger rather than a direct NOX inhibitor.[9][12] Furthermore, some studies suggest apocynin can have pro-oxidant effects under certain conditions.[9][13][14]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and experimental data for Gp91ds-tat and apocynin.
Table 1: General Properties and Mechanism of Action
| Feature | Gp91ds-tat | Apocynin |
| Type of Inhibitor | Chimeric Peptide | Naturally Occurring Phenolic Compound |
| Primary Target | NOX2 assembly[1][2] | NOX assembly (primarily in phagocytes)[8][10] |
| Mechanism | Competitively inhibits the binding of p47phox to gp91phox (Nox2)[5][6][15] | Prevents translocation of cytosolic subunits (p47phox, p67phox) to the membrane[8][10] |
| Activation | Not required | Requires enzymatic oxidation (e.g., by MPO) to form diapocynin[9][10][12] |
| Cell Permeability | Facilitated by HIV-tat peptide sequence[3][4] | Orally active and cell-permeable[16][17] |
Table 2: Efficacy and Specificity
| Feature | Gp91ds-tat | Apocynin |
| IC50 Value | 1-3 µmol/L (in neutrophil cell-free assays)[6] | ~10 µM (general NADPH oxidase)[16] |
| NOX Isoform Selectivity | Primarily targets NOX2.[1][7] May have effects on other isoforms with homologous p47phox binding sites (e.g., NOX1).[7][15] | Considered non-isoform selective.[7] Its effect on NOX4 is debated, as it may act by scavenging H2O2.[9][12] |
| Specificity | Generally regarded as the most specific and efficacious NOX inhibitor available.[2] Does not directly scavenge superoxide.[18] | Questionable specificity. Acts as an antioxidant and can have pro-oxidant effects.[9][12][13] Efficacy is highly dependent on cell type and presence of peroxidases.[10][12] |
| Off-Target Effects | The cysteine in the peptide sequence may have a mild antioxidant effect.[19] The tat peptide alone has been reported to cause cell clumping at high concentrations.[20] | Numerous off-target effects reported, including direct ROS scavenging (H2O2, HOCl) and pro-oxidant activity.[9][12][13] |
Table 3: Pharmacokinetics and In Vivo Use
| Feature | Gp91ds-tat | Apocynin |
| In Vivo Administration | Typically administered via intraperitoneal (i.p.) injection.[1][21] | Can be administered in drinking water or via i.p. injection.[16][22] |
| Bioavailability | Limited data available on oral bioavailability. Systemic delivery is achieved through injection. | Low oral bioavailability reported (~2.8% in rats), though it is widely used in vivo.[23] Characterized by a short half-life and rapid clearance.[22] |
| Metabolism | As a peptide, it is likely degraded by proteases. | Metabolized in vivo, but diapocynin is reportedly not a metabolite in vivo.[17][22] Glycosyl derivatives have been detected.[17] |
| Distribution | Shown to be effective in various tissues, including the brain and vasculature, after systemic administration.[1][15] | Distributes to major organs including the brain, liver, and heart, and can cross the blood-brain barrier.[22] |
Experimental Protocols
A common method to assess the efficacy of NOX inhibitors is to measure their ability to block superoxide production in stimulated cells.
Protocol: Measurement of Superoxide Production in Cultured Cells
Principle: This assay measures the production of superoxide (O2•−) by activated NOX enzymes. A fluorescent probe, such as hydroethidine (HE) or its cell-impermeable analog hydropropidine (HPr+), is oxidized by superoxide to a fluorescent product (2-hydroxyethidium), which can be quantified.
Materials:
-
Cell line of interest (e.g., differentiated HL-60 cells for NOX2)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Gp91ds-tat or Apocynin
-
NOX activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Superoxide probe (e.g., Hydroethidine)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader or HPLC system
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells like differentiated HL-60 (dHL60), harvest and resuspend them in pre-warmed HBSS to a final density of approximately 10^5 cells/mL.[24]
-
Inhibitor Pre-incubation: Aliquot the cell suspension into the wells of the assay plate. Add the NOX inhibitor (Gp91ds-tat or apocynin) at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO or saline). Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Probe Loading: Add the superoxide probe (e.g., 10 µM HE) to all wells.
-
NOX Activation: Initiate superoxide production by adding the activator (e.g., 1 µM PMA) to all wells except for the negative control wells.
-
Signal Detection: Immediately begin monitoring the fluorescence signal using a plate reader (Excitation/Emission ~510/590 nm for 2-hydroxyethidium). Alternatively, for more specific detection, stop the reaction after a set time (e.g., 60 minutes) and analyze the formation of 2-hydroxyethidium using HPLC with fluorescence detection.[25][26]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control (PMA alone) after subtracting the background fluorescence from unstimulated cells. Plot the results to determine the IC50 value.[27]
Controls:
-
Negative Control: Unstimulated cells (no PMA) to measure basal ROS levels.
-
Positive Control: Cells stimulated with PMA without any inhibitor.
-
Vehicle Control: Stimulated cells treated with the same vehicle used to dissolve the inhibitors.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflow.
Caption: NOX2 inhibition by Gp91ds-tat.
Caption: NOX inhibition by Apocynin.
Caption: Workflow for assessing NOX inhibitor efficacy.
Conclusion
Gp91ds-tat and apocynin represent two distinct classes of NOX inhibitors.
-
Gp91ds-tat is a highly specific, peptide-based inhibitor ideal for studies aiming to selectively target NOX2. Its rational design provides a clear mechanism of action, making it a valuable tool for validating the role of NOX2 in specific cellular processes and disease models.
-
Apocynin is a broadly used small molecule whose utility as a specific NOX inhibitor is conditional and controversial. Its effectiveness is dependent on cellular context, particularly the presence of peroxidases, and it exhibits significant antioxidant and other off-target activities.[7][12] Researchers using apocynin should exercise caution and employ multiple controls to account for its non-specific effects.
For researchers requiring high specificity for NOX2, Gp91ds-tat is the superior choice. Apocynin may be considered for broader, exploratory studies of oxidative stress, but its results must be interpreted with an understanding of its complex and multifaceted pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 5. NADPH Oxidase Drives Cytokine and Neurotoxin Release from Microglia and Macrophages in Response to HIV-Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Pro-oxidant activity of apocynin radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. immune-system-research.com [immune-system-research.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 5z.com [5z.com]
- 21. researchgate.net [researchgate.net]
- 22. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. doaj.org [doaj.org]
- 24. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of Gp91ds-tat and Other NADPH Oxidase Inhibitors
Introduction to NADPH Oxidase (NOX) Enzymes
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1][2] These enzymes transfer electrons from NADPH across cellular membranes to molecular oxygen, generating superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).[1][3] While initially identified for their crucial role in the host immune defense within phagocytic cells, it is now understood that the seven members of the NOX family (NOX1-5 and DUOX1/2) are expressed in various tissues and play fundamental roles in a plethora of physiological processes, including cell signaling, gene expression regulation, and cell differentiation.[1][4] However, the overproduction of ROS by NOX enzymes is implicated in the pathogenesis of numerous diseases, such as cardiovascular disorders, neurodegenerative diseases, and cancer, making them a significant therapeutic target.[1][2][5]
The activation of most NOX isoforms, particularly NOX2 (also known as gp91phox), requires the assembly of a multi-subunit complex. For NOX2, the membrane-bound catalytic core, composed of gp91phox and p22phox, must associate with several cytosolic regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac.[6] This assembly is a critical step for enzyme activation and ROS production.
Gp91ds-tat: A Targeted Inhibitor of NOX2 Assembly
Gp91ds-tat is a rationally designed, cell-permeable chimeric peptide inhibitor of NOX2.[7][8][9] Its design represents a targeted approach to specifically block the activity of the NOX2 isoform.
Mechanism of Action
The peptide consists of two key functional domains:
-
A nine-amino-acid sequence (CSTRIRRQL) derived from the cytosolic B-loop of gp91phox.[8][10] This sequence mimics the docking site for the p47phox subunit.[8]
-
A nine-amino-acid sequence from the human immunodeficiency virus (HIV) trans-activator of transcription (Tat) protein.[7][11] This domain confers the ability to readily transduce across cell membranes, delivering the inhibitory peptide intracellularly.[7][11]
By mimicking the p47phox binding site on gp91phox, Gp91ds-tat acts as a competitive inhibitor, preventing the association of p47phox with the catalytic subunit.[8][12] This blockade of a crucial protein-protein interaction prevents the assembly of the functional NOX2 enzyme complex, thereby inhibiting superoxide production.[8][11]
Comparative Analysis with Other NOX Inhibitors
The primary advantage of Gp91ds-tat lies in its high specificity for the NOX2 isoform, a feature that distinguishes it from many other commonly used NOX inhibitors.
| Inhibitor | Mechanism of Action | Target Specificity | Key Limitations |
| Gp91ds-tat | Competitively inhibits the binding of p47phox to gp91phox, preventing NOX2 complex assembly.[8][12] | Highly specific for NOX2. Does not inhibit NOX1 or NOX4.[13] | Peptide nature limits oral bioavailability.[14] Lower efficacy in intact neutrophils compared to cell-free assays.[15] |
| Apocynin | Proposed to inhibit the translocation of cytosolic subunits (e.g., p47phox).[16] | Non-specific. Can act as an antioxidant.[13] Requires activation by myeloperoxidase, limiting its effectiveness in many cell types.[13] | Variable and often weak efficacy; pro-oxidant effects have been observed in some models.[13][16] |
| Diphenyleneiodonium (DPI) | General flavoprotein inhibitor; blocks the electron transfer from NADPH.[16] | Pan-NOX inhibitor. Lacks isoform specificity.[2] | Highly non-specific; inhibits other flavoenzymes like nitric oxide synthases (NOS), mitochondrial respiratory chain enzymes, and xanthine oxidase.[16] |
| VAS2870 | Small molecule inhibitor, mechanism not fully elucidated but thought to prevent the formation of a functional enzyme complex. | Pan-NOX inhibitor with some selectivity for NOX2 over other isoforms in certain assays. | Lacks clear isoform specificity. |
| GKT137831 | Small molecule inhibitor of NOX1 and NOX4. | Dual NOX1/NOX4 inhibitor. | Does not inhibit NOX2. Currently in clinical trials for diseases where NOX1/4 are implicated.[17] |
Quantitative Data and Experimental Evidence
The superior specificity of Gp91ds-tat has been demonstrated across numerous studies. It is widely regarded as the most specific and efficacious NOX inhibitor available for research purposes.[10]
| Study Focus | Model System | Inhibitor & Concentration | Key Findings | Reference |
| Specificity Assay | Reconstituted COS cell-free systems | Gp91ds (Nox2ds) | Potently inhibited NOX2 (IC₅₀ of 0.74 µM) but had no effect on NOX1 or NOX4 activity. | [10] |
| Vascular Function | Angiotensin II-treated mouse aorta | Gp91ds-tat (50 µmol/L) | Completely inhibited Ang II-induced aortic superoxide production. | [15] |
| Neuroinflammation | HIV-Tat stimulated primary microglia | Gp91ds-tat | Dose-dependently decreased Tat-induced NADPH oxidase activity and subsequent cytokine release. | [8] |
| Epilepsy | In vitro epileptiform activity model & in vivo rat TLE model | Gp91ds-tat | Prevented seizure-induced ROS generation, mitochondrial depolarization, and neuronal death. Reduced seizure frequency in epileptic rats. | [12] |
| Comparison | fMLF-activated human neutrophils | DPI (3-300 nM), Apocynin (3-300 µM) | Both dose-dependently inhibited superoxide generation. | [18] |
Experimental Protocols
Measurement of NADPH Oxidase Activity via Lucigenin Chemiluminescence
This protocol provides a method to quantify superoxide production from cell lysates or tissue homogenates, and to assess the efficacy of inhibitors like Gp91ds-tat.
Materials:
-
Cell or tissue homogenates
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 150 mM Sucrose)
-
Lucigenin (5 µM final concentration)
-
NADPH (100 µM final concentration)
-
Gp91ds-tat or other inhibitors
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare cell or tissue homogenates on ice and determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
In a 96-well white plate, add 50 µL of homogenate (containing 10-20 µg of protein) to each well.
-
For inhibitor studies, pre-incubate the homogenate with the desired concentration of Gp91ds-tat (or control peptide/vehicle) for 15-30 minutes at 37°C.
-
Add 50 µL of the assay buffer containing lucigenin (final concentration 5 µM) to each well.
-
Place the plate in a luminometer and allow it to equilibrate to 37°C. Measure background chemiluminescence for 5 minutes.
-
To initiate the reaction, inject 100 µL of NADPH (final concentration 100 µM) into each well.
-
Immediately begin measuring chemiluminescence every 1-2 minutes for a period of 20-60 minutes.
-
Data Analysis: Calculate the rate of superoxide production by determining the slope of the chemiluminescence signal over time. Normalize the rate to the protein concentration. Compare the rates between control, stimulated, and inhibitor-treated samples.
Signaling Pathways and Visualization
The activation of NOX2 is a canonical example of stimulus-induced enzyme assembly, leading to ROS production that drives downstream signaling.
Conclusion
Gp91ds-tat offers a distinct advantage over other NOX inhibitors due to its rationally designed, specific mechanism of action. By selectively targeting the assembly of the NOX2 complex, it allows researchers to dissect the specific contribution of this isoform to cellular signaling and disease pathology, avoiding the confounding off-target effects common to broad-spectrum inhibitors like DPI and the unreliable nature of compounds like apocynin. While its peptide nature presents challenges for systemic therapeutic use, its high specificity and efficacy make Gp91ds-tat an invaluable tool for preclinical research in the fields of immunology, cardiovascular biology, and neuroscience.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Architecture of the NADPH oxidase family of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH oxidases: an overview from structure to innate immunity-associated pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. NADPH Oxidase Drives Cytokine and Neurotoxin Release from Microglia and Macrophages in Response to HIV-Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-class Nox inhibitor and development of other isoform-selective Nox inhibitors | Pagano Lab [paganolab.pitt.edu]
- 10. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 12. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NADPH Oxidase as a Therapeutic Target for Neuroprotection against Ischaemic Stroke: Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting NADPH Oxidases to Target Vascular and Other Pathologies: An Update on Recent Experimental and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of Gp91-ds-tat and Xanthine Oxidase in Reactive Oxygen Species Production
For researchers in drug development and life sciences, understanding the precise sources of reactive oxygen species (ROS) is critical for elucidating disease mechanisms and identifying therapeutic targets. This guide provides a detailed comparison between the NADPH oxidase 2 (Nox2) enzyme, specifically targeted by the inhibitor Gp91-ds-tat, and the enzyme xanthine oxidase (XO). We will explore their distinct mechanisms, roles in signaling pathways, and methods to differentiate their activity, supported by experimental data and protocols.
Introduction to Cellular Superoxide Sources
Reactive oxygen species are key signaling molecules involved in a multitude of physiological processes. However, their overproduction is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders. Two of the most studied enzymatic sources of the superoxide radical (O₂⁻) are the NADPH oxidase complex and xanthine oxidase.
Gp91phox (or Nox2) is the catalytic subunit of the NADPH oxidase 2 enzyme complex. This multi-protein complex is a primary source of superoxide in phagocytic cells and is also expressed in various other cell types, including endothelial cells and neurons. Its activation is a tightly regulated process initiated by a variety of extracellular and intracellular signals.
Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. During this process, it reduces molecular oxygen to generate both superoxide and hydrogen peroxide.
This guide focuses on the utility and specificity of the peptide inhibitor Gp91-ds-tat in distinguishing Nox2-derived ROS from that produced by xanthine oxidase.
Mechanism of Action and Specificity
The primary distinction between Gp91-ds-tat and xanthine oxidase lies in their fundamental roles: one is a specific inhibitor of a particular ROS-producing enzyme, while the other is a ROS-producing enzyme itself.
Gp91-ds-tat: A Specific Inhibitor of Nox2
Gp91-ds-tat is a chimeric peptide designed to specifically inhibit the assembly and activation of the Nox2 NADPH oxidase complex. It consists of two key domains:
-
A sequence from the B-loop of Gp91phox that is crucial for its interaction with the cytosolic regulatory subunit p47phox.
-
A cell-penetrating peptide sequence derived from the HIV-1 TAT protein, which facilitates its entry into cells.
By competitively binding to p47phox, Gp91-ds-tat prevents its translocation to the membrane and its docking with Gp91phox, thereby blocking the assembly of the active enzyme complex and subsequent superoxide production.
Crucially, experimental evidence demonstrates that Gp91-ds-tat does not inhibit the superoxide-generating activity of xanthine oxidase , nor does it directly scavenge superoxide. This high degree of specificity makes Gp91-ds-tat an invaluable tool for isolating the contribution of Nox2 to total cellular ROS production.
Confirming Gp91-ds-tat Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the target engagement of Gp91-ds-tat, a selective peptide inhibitor of NADPH oxidase 2 (Nox2). We will explore its performance against other common Nox2 inhibitors and provide detailed experimental data and protocols to aid in the design and interpretation of your research.
Gp91-ds-tat: Mechanism of Action
Gp91-ds-tat is a chimeric peptide designed to specifically inhibit the activity of Nox2, the catalytic subunit of the phagocyte NADPH oxidase. Its design incorporates two key components:
-
A sequence from the cytosolic loop of gp91phox (Nox2) that is critical for the binding of the regulatory subunit p47phox.
-
A Tat peptide sequence derived from the HIV-1 Tat protein, which acts as a cell-penetrating peptide, facilitating the delivery of the inhibitory sequence into the cell.
By mimicking the docking site for p47phox on Nox2, Gp91-ds-tat competitively inhibits the assembly of the functional NADPH oxidase complex. This prevents the transfer of electrons from NADPH to molecular oxygen, thereby blocking the production of superoxide (O₂⁻) and subsequent reactive oxygen species (ROS).[1]
dot
Caption: Gp91-ds-tat inhibits Nox2 activation.
Comparison of Nox2 Inhibitors
The following table summarizes the key characteristics of Gp91-ds-tat and two other commonly used Nox2 inhibitors, apocynin and VAS2870.
| Feature | Gp91-ds-tat | Apocynin | VAS2870 |
| Mechanism of Action | Competitively inhibits the binding of p47phox to Nox2, preventing complex assembly.[1] | Prevents the translocation of p47phox to the membrane; requires metabolic activation by peroxidases.[2] | Appears to inhibit the assembly of the active Nox complex.[3] |
| Specificity | Highly specific for Nox2. Does not inhibit Nox1 or Nox4.[4] | Lacks specificity and can have antioxidant effects independent of Nox inhibition.[3] | Pan-Nox inhibitor, also affects Nox1, Nox4, and Nox5.[3][5] |
| IC₅₀ for Nox2 | ~0.74 µM in a cell-free reconstituted system.[4] | ~10 µM in activated human neutrophils.[2] | ~2 µM in whole-cell assays (HL-60 cells); ~10.6 µM in a cell-free system.[4] |
| Key Advantages | High specificity for Nox2. | Cell-permeable small molecule. | Cell-permeable small molecule. |
| Key Disadvantages | As a peptide, may have lower bioavailability in vivo compared to small molecules. | Lack of specificity; pro-oxidant effects have been reported under certain conditions.[6] | Lack of isoform specificity. |
| Negative Control | Scrambled peptide (e.g., sgp91-ds-tat) is essential to demonstrate specificity.[7] | Not applicable. | Not applicable. |
Experimental Confirmation of Target Engagement
Confirming the target engagement of Gp91-ds-tat in cells relies on measuring the downstream consequences of Nox2 inhibition, primarily the reduction in ROS production. It is crucial to include a scrambled peptide control to ensure that the observed effects are due to the specific sequence of Gp91-ds-tat and not non-specific peptide effects.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
Safety Operating Guide
Personal protective equipment for handling Gp91 ds-tat
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Gp91 ds-tat. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this chimeric, cell-penetrating peptide.
This compound is a peptide inhibitor of NADPH oxidase assembly, constructed from a gp91phox sequence linked to the human immunodeficiency virus (HIV) TAT peptide.[1][2][3][4][5][6][7][8] The TAT component facilitates the peptide's entry into cells, a critical functional aspect that also necessitates careful handling to prevent unintended exposure.[1][2][3][4][5][6][7][8] It is typically supplied as a lyophilized powder, which can be volatile and hygroscopic.[9][10][11]
Personal Protective Equipment (PPE)
Due to the cell-penetrating nature of this compound and the potential for inhalation of the lyophilized powder, a comprehensive PPE strategy is mandatory. While a safety data sheet for a similar peptide did not classify it as dangerous under GHS, it was noted that its hazards have not been thoroughly investigated. Therefore, caution is advised.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | ANSI Z87.1-rated | Protects against splashes when handling solutions and from airborne powder. |
| Hand Protection | Nitrile Gloves | Powder-free | Prevents skin contact and absorption. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved | Mandatory when handling the lyophilized powder to prevent inhalation. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the recommended process.
Caption: Workflow for safe handling of this compound.
Experimental Protocols:
Receiving and Storage:
-
This compound is typically shipped as a lyophilized powder at ambient temperature.[9]
-
Upon receipt, immediately store the sealed vial in a freezer at -20°C or, for long-term storage, at -80°C.[9][10][11][12][13]
-
Store in a desiccator to protect the hygroscopic peptide from moisture.[10][11]
Preparation and Handling:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[10][11][12][13]
-
When handling the lyophilized powder, always wear an N95 respirator, gloves, a lab coat, and safety glasses. Perform this work in a chemical fume hood or a designated area with minimal air currents.
-
Weigh the desired amount of peptide quickly to minimize exposure to air and moisture.[10][11]
-
Reconstitute the peptide in a sterile buffer at a pH between 5 and 7 for optimal stability.[9]
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use vials.[9][11][12]
-
Store peptide solutions at -20°C for short-term use (weeks) or -80°C for longer-term storage (months).[9][10][12]
This compound Mechanism of Cellular Entry
The TAT peptide sequence facilitates the entry of this compound into cells. This process, known as protein transduction, is a key feature of cell-penetrating peptides (CPPs). While the exact mechanism can be debated and may vary by cell type and conditions, a common pathway involves initial electrostatic interactions with the cell membrane followed by endocytosis.
Caption: Cellular uptake pathway of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and unintended exposure.
Waste Segregation and Disposal:
| Waste Type | Description | Disposal Procedure |
| Solid Waste | Contaminated gloves, pipette tips, tubes, and vials. | Collect in a designated, sealed chemical waste container. |
| Liquid Waste | Unused or expired peptide solutions, and contaminated buffers. | Collect in a designated, sealed, and clearly labeled chemical waste container. |
| Sharps Waste | Contaminated needles or syringes. | Dispose of in a designated sharps container for chemical waste. |
Decontamination:
-
Decontaminate work surfaces (e.g., benchtops, fume hood sash) after handling this compound.
-
Use an enzymatic detergent to break down the peptide, followed by a rinse with a 6% sodium hypochlorite solution (bleach).[14]
-
Thoroughly rinse all surfaces with water after decontamination.[14]
-
Dispose of all cleaning materials (e.g., wipes) as solid chemical waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CRB1001119 | Biosynth [biosynth.com]
- 3. innopep.com [innopep.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 6. This compound, NADPH oxidase inhibitor - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Peptide 2 - 1 mg, 1 mg | Labscoop [labscoop.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. bachem.com [bachem.com]
- 11. genscript.com [genscript.com]
- 12. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
